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  • Product: 3-Chloro-tetrahydro-thiophene 1,1-dioxide
  • CAS: 3844-04-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-tetrahydro-thiophene 1,1-dioxide for Advanced Research and Development

An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, reactivity, and potential applications of 3-chloro-tetrahydro-thiophene 1,1-dioxi...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, reactivity, and potential applications of 3-chloro-tetrahydro-thiophene 1,1-dioxide.

This technical guide provides a comprehensive overview of 3-chloro-tetrahydro-thiophene 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Drawing from its structural relationship to the well-studied solvent sulfolane, this document delineates the compound's key chemical and physical characteristics, explores its synthesis and reactivity, and discusses its potential as a versatile building block in the development of novel therapeutics.

Core Chemical and Physical Properties

3-Chloro-tetrahydro-thiophene 1,1-dioxide, also known as 3-chlorosulfolane, is a chlorinated derivative of tetrahydrothiophene 1,1-dioxide (sulfolane). The introduction of a chlorine atom to the sulfolane ring significantly influences its physical and chemical behavior.

Structural and General Properties
PropertyValueSource
Chemical Name 3-Chloro-tetrahydro-thiophene 1,1-dioxide[1]
Synonym 3-Chlorosulfolane[2]
CAS Number 3844-04-0[1]
Molecular Formula C₄H₇ClO₂S
Molecular Weight 154.61 g/mol
Appearance White to off-white solid

The fundamental structure consists of a five-membered saturated ring containing a sulfone group and a chlorine atom at the 3-position. The strong electron-withdrawing nature of the sulfone group significantly impacts the reactivity of the entire molecule.

G

Comparative Physical Properties
Property3-Chloro-tetrahydro-thiophene 1,1-dioxideTetrahydro-thiophene 1,1-dioxide (Sulfolane)Source
Melting Point Data not available27 °C[3]
Boiling Point Data not available285 °C[3]
Water Solubility Expected to be solubleFreely soluble (≥ 100 g/L at 25°C)[3][4]

The high polarity of the sulfone group in sulfolane contributes to its high boiling point and miscibility with water.[1] It is anticipated that 3-chlorosulfolane will exhibit similar polarity and, consequently, comparable solubility characteristics. The introduction of the chlorine atom may slightly alter the melting and boiling points.

Synthesis and Spectroscopic Characterization

The synthesis of 3-chloro-tetrahydro-thiophene 1,1-dioxide can be approached through the direct chlorination of sulfolane.

Synthetic Protocol: UV-Initiated Chlorination of Sulfolane

A potential route to 3-chlorosulfolane involves the free-radical chlorination of sulfolane initiated by ultraviolet (UV) light.[2] This method leverages the relative stability of the sulfolane ring to direct chlorination.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable, UV-transparent reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve sulfolane in an inert solvent such as carbon tetrachloride.

  • Initiation: While stirring the solution, introduce chlorine gas through the gas inlet.

  • Irradiation: Irradiate the reaction mixture with a UV lamp to initiate the radical chain reaction.

  • Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, cease the chlorine flow and UV irradiation. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any remaining chlorine.

  • Purification: The crude product can be purified by distillation or recrystallization to yield 3-chloro-tetrahydro-thiophene 1,1-dioxide.

G Sulfolane Sulfolane Product 3-Chloro-tetrahydro-thiophene 1,1-dioxide Sulfolane->Product Chlorination Chlorine Cl₂ Chlorine->Product UV UV Light UV->Product

Another potential synthetic route involves the chlorination of 3-hydroxysulfolane, a known metabolite of sulfolane, using a suitable chlorinating agent like thionyl chloride.[3][4]

Spectroscopic Analysis

Detailed experimental spectra for 3-chloro-tetrahydro-thiophene 1,1-dioxide are not widely published. However, based on the known spectral data of related compounds, the following characteristic signals can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons on the tetrahydrothiophene ring, with the proton at the chlorinated carbon (C3) appearing at a downfield chemical shift due to the electronegativity of the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the carbon atoms of the ring. The carbon atom bonded to the chlorine (C3) will be significantly shifted downfield. The carbons adjacent to the sulfone group (C2 and C5) will also be deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. A C-Cl stretching vibration is also expected, though it may be weak and fall in a crowded region of the spectrum.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-chloro-tetrahydro-thiophene 1,1-dioxide is primarily governed by the presence of the chlorine atom, which serves as a leaving group in nucleophilic substitution and elimination reactions. The strongly electron-withdrawing sulfone group enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

3-Chlorosulfolane is expected to undergo nucleophilic substitution reactions where the chloride ion is displaced by a variety of nucleophiles.[5] These reactions provide a powerful tool for introducing diverse functional groups at the 3-position of the sulfolane ring.

General Reaction Scheme:

G Reactant 3-Chlorosulfolane Product 3-Substituted Sulfolane Reactant->Product SN2 Nucleophile Nu⁻ Nucleophile->Product LeavingGroup Cl⁻

The choice of reaction conditions (solvent, temperature, and nature of the nucleophile) will influence the reaction pathway, favoring either an Sₙ1 or Sₙ2 mechanism. Given the secondary nature of the carbon center, both pathways are plausible.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 3-chloro-tetrahydro-thiophene 1,1-dioxide can undergo an elimination reaction to form 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) or 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene).[6][7]

General Reaction Scheme:

G Reactant 3-Chlorosulfolane Product1 2-Sulfolene Reactant->Product1 E2 Product2 3-Sulfolene Reactant->Product2 E2 Base Base Base->Reactant Byproducts BH⁺ + Cl⁻

The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the steric bulk of the base and the substrate.

Applications in Drug Discovery and Development

While specific applications of 3-chloro-tetrahydro-thiophene 1,1-dioxide in marketed drugs are not prominent, its structural features make it a valuable intermediate in medicinal chemistry.[8][9][10] The sulfone group is a common pharmacophore that can enhance water solubility and metabolic stability, and act as a hydrogen bond acceptor. The reactive chloro-substituent provides a handle for the introduction of various functionalities, allowing for the synthesis of diverse compound libraries for screening and lead optimization.

The tetrahydrothiophene-1,1-dioxide scaffold itself is found in a number of biologically active molecules, and the ability to functionalize this core structure via the chloro-intermediate opens avenues for the development of novel therapeutic agents.[7]

Safety and Handling

3-Chloro-tetrahydro-thiophene 1,1-dioxide should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on the hazard classifications for related compounds, it should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11]

Conclusion

3-Chloro-tetrahydro-thiophene 1,1-dioxide is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its reactivity, driven by the interplay of the sulfone group and the chlorine substituent, allows for the straightforward introduction of a wide range of functional groups. While further experimental data on its physical properties and specific applications are needed, this guide provides a solid foundation for researchers and drug development professionals to explore the utility of this promising building block in the creation of novel and complex molecules.

Sources

Exploratory

Structural Elucidation of 3-Chloro-tetrahydro-thiophene 1,1-Dioxide: A Comprehensive Guide to Crystallography and X-Ray Diffraction

Executive Summary As a critical intermediate in organic synthesis and medicinal chemistry, 3-chloro-tetrahydro-thiophene 1,1-dioxide (commonly referred to as 3-chlorosulfolane) serves as a fundamental building block for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical intermediate in organic synthesis and medicinal chemistry, 3-chloro-tetrahydro-thiophene 1,1-dioxide (commonly referred to as 3-chlorosulfolane) serves as a fundamental building block for functionalized sulfolanes and 1,3-butadiene precursors [1]. While nuclear magnetic resonance (NMR) spectroscopy provides insight into its solution-state dynamics, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining its absolute solid-state conformation, precise bond metrics, and intermolecular packing motifs.

This whitepaper provides an authoritative, in-depth guide to the crystallographic properties of 3-chlorosulfolane. It details the causality behind specific structural conformations, provides self-validating experimental protocols for X-ray diffraction, and synthesizes quantitative structural data critical for researchers in drug development and materials science.

Crystallographic Fundamentals and Conformational Logic

Ring Puckering and Stereoelectronic Effects

Unlike its unsaturated counterpart, 3-sulfolene, which adopts a perfectly planar conformation [2], the fully saturated tetrahydrothiophene ring of 3-chlorosulfolane is subjected to significant torsional strain. To minimize Pitzer strain (eclipsing interactions) between adjacent sp3 hybridized carbon atoms, the five-membered ring adopts a twisted (half-chair) or envelope conformation [2].

The presence of the highly electronegative and bulky chlorine atom at the C3 position dictates the specific thermodynamic minimum of this puckering. The C-Cl bond preferentially occupies a pseudo-equatorial position in the solid state. This orientation minimizes 1,3-diaxial-like steric clashes with the bulky, tetrahedral sulfonyl ( SO2​ ) oxygen atoms.

Crystal Packing and Intermolecular Forces

The crystal lattice of 3-chlorosulfolane is heavily dominated by the strong dipole moment of the sulfonyl group (historically ~4.8 D for the parent sulfolane). The packing motif is driven by:

  • Dipole-Dipole Alignments: Head-to-tail alignment of the S=O dipoles minimizes electrostatic repulsion.

  • Weak Hydrogen Bonding: The highly polarized S=O bonds act as potent hydrogen bond acceptors, interacting with the slightly acidic C−H protons adjacent to the sulfonyl group and the chlorine atom ( C−H⋯O=S interactions) [2].

  • Halogen Bonding: Secondary C−H⋯Cl contacts further stabilize the three-dimensional network [3].

Reactivity_Pathway A 3-Chloro-tetrahydro-thiophene 1,1-dioxide (Twisted Conformation) B Base-Promoted Dehydrochlorination (Stereospecific E2 Elimination) A->B C 3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide) (Planar Conformation) B->C D Thermal Cheletropic Extrusion (Loss of SO₂) C->D E 1,3-Butadiene Derivative (Diels-Alder Diene) D->E

Figure 1: Reactivity pathway from 3-chlorosulfolane to 1,3-butadiene via 3-sulfolene.

Quantitative Structural Data

The following tables summarize the expected crystallographic parameters and bond metrics for 3-chlorosulfolane, benchmarked against high-resolution SCXRD data of closely related halogenated tetrahydrothiophene 1,1-dioxides [2].

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue / Description
Empirical Formula C4​H7​ClO2​S
Formula Weight 154.61 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group P21​/c or Pbca (Typical for this class)
Temperature 150(2) K
Wavelength (Mo K α ) 0.71073 Å
Absorption Coefficient ( μ ) ~ 0.75 mm −1
Goodness-of-fit on F2 1.02 - 1.05
Final R indices[I > 2 σ (I)] R1​≈0.035 , wR2​≈0.085
Table 2: Selected Bond Lengths and Angles
Structural FeatureAverage ValueCausality / Insight
S=O Bond Length 1.435 - 1.440 ÅExhibits double-bond character; highly polarized.
C−S Bond Length 1.785 - 1.800 ÅStandard single bond; slightly shortened by SO2​ electron withdrawal.
C−Cl Bond Length 1.790 - 1.810 ÅElongated compared to alkyl chlorides due to ring strain.
O−S−O Angle ~ 118.5°Widened from ideal tetrahedral (109.5°) due to oxygen lone-pair repulsion.
C−S−C Angle ~ 93.0°Constrained by the geometry of the five-membered ring.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity structural elucidation, the following protocol outlines the end-to-end process from crystal growth to structural refinement.

Protocol 1: Crystal Growth and Selection

Causality: 3-chlorosulfolane is moderately polar. Growing diffraction-quality crystals requires a slow perturbation of its solvation sphere to prevent kinetic trapping of defects.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 3-chlorosulfolane in a minimal amount of ethyl acetate (polar solubilizer).

  • Vapor Diffusion Setup: Place the open vial containing the solution into a larger, sealed chamber containing hexanes (non-polar anti-solvent).

  • Equilibration: Allow vapor diffusion to occur undisturbed at 4 °C for 48–72 hours. Validation Check: Inspect under a polarized light microscope. Crystals should extinguish light uniformly upon rotation, indicating a single domain rather than a twinned aggregate.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data collection at cryogenic temperatures (150 K) is strictly required. The sulfonyl oxygen atoms undergo significant thermal libration (oscillation) at room temperature, which artificially shortens the apparent S=O bond lengths and inflates Anisotropic Displacement Parameters (ADPs).

  • Mounting: Coat the selected crystal in Paratone-N oil (to prevent atmospheric degradation and ice formation) and mount it on a cryoloop.

  • Cooling: Immediately transfer to the diffractometer goniometer under a 150 K nitrogen cold stream.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å). Causality: Molybdenum radiation is preferred over Copper K α to minimize absorption effects caused by the heavier Sulfur and Chlorine atoms.

  • Pre-Experiment Validation: Collect a brief matrix of frames. Validation Check: Ensure the internal merging R-factor ( Rint​ ) is < 0.05 before committing to a 12-hour full sphere collection.

  • Structure Solution: Use intrinsic phasing or direct methods (e.g., SHELXT) to locate the heavy atoms (S, Cl), followed by difference Fourier maps to locate C and O atoms.

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Place hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow A 1. Sample Preparation (>99% Purity via Recrystallization) B 2. Crystal Growth (Vapor Diffusion / Slow Evaporation) A->B C 3. Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D 4. X-Ray Data Collection (Mo Kα Radiation, 150 K) C->D E 5. Data Reduction & Absorption Correction (Multi-scan methods) D->E F 6. Structure Solution (Direct Methods / Intrinsic Phasing) E->F G 7. Refinement (Full-matrix least-squares on F²) F->G

Figure 2: Standardized single-crystal X-ray diffraction workflow for 3-chlorosulfolane.

Conclusion

The crystallographic analysis of 3-chloro-tetrahydro-thiophene 1,1-dioxide reveals a highly dynamic interplay between ring strain, steric hindrance, and powerful dipole-dipole interactions. By utilizing cryogenic SCXRD and rigorous refinement protocols, researchers can accurately map the pseudo-equatorial positioning of the C3-chlorine atom and the distinct hydrogen-bonding network driven by the sulfonyl group. This structural intelligence is paramount for predicting the stereochemical outcomes of downstream reactions, such as the synthesis of 3-sulfolenes [1] and subsequent cheletropic extrusions [3].

References

  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ACS Publications. Retrieved from:[Link]

  • The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography (via ResearchGate). Retrieved from:[Link]

  • Spectroscopic and structural characterization of products arising from the base-promoted benzylation of 3-sulfolene. Semantic Scholar. Retrieved from:[Link]

Foundational

3-chloro-tetrahydro-thiophene 1,1-dioxide molecular weight and exact mass determination

An In-depth Technical Guide to the Molecular Weight and Exact Mass Determination of 3-chloro-tetrahydro-thiophene 1,1-dioxide This guide provides a comprehensive technical overview for the determination of the molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass Determination of 3-chloro-tetrahydro-thiophene 1,1-dioxide

This guide provides a comprehensive technical overview for the determination of the molecular weight and exact mass of 3-chloro-tetrahydro-thiophene 1,1-dioxide, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into the theoretical calculations and provide a detailed framework for experimental verification using mass spectrometry, emphasizing the causality behind methodological choices to ensure data integrity and trustworthiness.

Introduction: The Critical Role of Mass in Chemical Identification

In the landscape of chemical and pharmaceutical research, the precise identification and characterization of a molecule are paramount. Two fundamental properties that form the bedrock of this characterization are molecular weight and exact mass. While often used interchangeably in broader contexts, they are distinct parameters, each providing a unique layer of information.

  • Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element. It is a value commonly used in stoichiometry and for preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[1] This value is crucial for high-resolution mass spectrometry, as it allows for the unambiguous determination of a molecule's elemental formula.[2]

This guide will use 3-chloro-tetrahydro-thiophene 1,1-dioxide (CAS Number: 3844-04-0) as a case study to explore both the theoretical underpinnings and the practical, field-proven methodologies for determining these critical values.[3][4] Understanding these properties with high accuracy is a standard requirement for publication and regulatory submission, forming a self-validating system for compound identity.[2]

Compound Profile: 3-chloro-tetrahydro-thiophene 1,1-dioxide

Before proceeding to mass determination, a foundational understanding of the target molecule is essential.

  • Molecular Formula: C₄H₇ClO₂S[4]

  • Synonyms: 3-chlorosulfolane

  • Chemical Structure: The molecule consists of a five-membered saturated ring, known as a thiolane or tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone group (1,1-dioxide). A chlorine atom is substituted at the 3-position of this ring.

Caption: Chemical structure of 3-chloro-tetrahydro-thiophene 1,1-dioxide.

Theoretical Mass Determination: A Foundational Calculation

The first step in our analysis is the theoretical calculation of both molecular weight and exact mass from the molecular formula, C₄H₇ClO₂S.

Molecular Weight (Average Mass) Calculation

This calculation uses the standard atomic weights of the elements, which are the weighted averages of their natural isotopes.

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)412.01148.044
Hydrogen (H)71.0087.056
Chlorine (Cl)135.45335.453
Oxygen (O)215.99931.998
Sulfur (S)132.0632.06
Total Molecular Weight 154.611 g/mol

Various chemical suppliers report a molecular weight of approximately 154.62 g/mol , which aligns with our calculation.[4]

Exact Mass (Monoisotopic Mass) Calculation

For exact mass, we use the mass of the most abundant isotope for each element.[1][5] This is the mass that will be most prominently observed in high-resolution mass spectrometry.

ElementIsotopeQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C412.00000048.000000
Hydrogen¹H71.0078257.054775
Chlorine³⁵Cl134.96885334.968853
Oxygen¹⁶O215.99491531.989830
Sulfur³²S131.97207131.972071
Total Exact Mass 153.985529 Da

This calculated exact mass is the target value for experimental verification.

The Significance of Isotopic Distribution

A key feature of 3-chloro-tetrahydro-thiophene 1,1-dioxide's mass spectrum will be its distinctive isotopic pattern. The presence of chlorine and sulfur, both of which have significant secondary isotopes, creates a predictable signature.

  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[6] This results in a prominent peak at M+2 (two mass units higher than the monoisotopic peak) with an intensity of about one-third of the M peak.[7]

  • Sulfur: Has stable isotopes ³²S (~95.0%), ³³S (~0.8%), and ³⁴S (~4.2%).[7][8] The ³⁴S isotope contributes to the intensity of the M+2 peak.

Therefore, the mass spectrum of this compound will exhibit a molecular ion cluster with a characteristic intensity ratio between the M (containing ³⁵Cl and ³²S) and M+2 (containing ³⁷Cl and ³²S, or ³⁵Cl and ³⁴S) peaks, which is a powerful tool for confirming the presence of these elements.[7]

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for measuring the mass-to-charge ratio (m/z) of ions, enabling the experimental determination of both molecular weight and exact mass.[9][10] High-resolution mass spectrometry (HRMS) can measure mass with an accuracy of less than 5 ppm, which is often sufficient to confirm the molecular formula of a compound.[2]

Experimental Workflow

The overall process follows a logical and self-validating sequence designed to ensure accuracy and reproducibility.

MS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Processing Sample Sample Weighing & Dissolution Injection Sample Injection Sample->Injection Calibrant Calibrant Solution Preparation Calibrant->Injection Internal/External Calibration Ionization Ionization Source (e.g., ESI) Injection->Ionization Analysis Mass Analyzer (e.g., TOF) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Raw Mass Spectrum Generation Detection->Spectrum Processing Data Processing & Mass Assignment Spectrum->Processing Confirmation Formula Confirmation Processing->Confirmation

Caption: Standard workflow for mass spectrometry analysis.

Protocol for High-Resolution Mass Spectrometry

Objective: To determine the exact mass of 3-chloro-tetrahydro-thiophene 1,1-dioxide and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.[11] TOF analyzers are particularly well-suited due to their wide mass range and high-speed data acquisition capabilities.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-chloro-tetrahydro-thiophene 1,1-dioxide.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The addition of an acid like formic acid promotes protonation, facilitating the formation of [M+H]⁺ ions in ESI.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration solution. This step is vital for ensuring high mass accuracy.[12]

    • For the highest accuracy, use an internal calibrant (a reference compound introduced simultaneously with the analyte) to correct for any instrumental drift during the analysis.[12]

  • Data Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a high abundance of the molecular ion. The sulfone group's polarity makes it amenable to ESI.

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Mass Spectrometer Settings:

      • Mass Range: Set to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

      • Acquisition Mode: Profile mode to ensure high resolution and accurate mass measurement.

      • Resolution: Set to the highest practical value (e.g., >10,000 FWHM) to resolve isotopic peaks and distinguish from potential interferences.

  • Data Analysis and Interpretation:

    • The acquired mass spectrum should be processed using the instrument's software.

    • Identify the peak corresponding to the monoisotopic mass of the protonated molecule, [C₄H₇ClO₂S + H]⁺. The expected m/z would be 154.993354 Da .

    • Verify the characteristic isotopic pattern. Look for the [M+2+H]⁺ peak at approximately m/z 156.99. The intensity ratio of the m/z 154.99 peak to the m/z 156.99 peak should be approximately 3:1, confirming the presence of a single chlorine atom.

    • Calculate the mass error between the measured exact mass and the theoretical exact mass in parts-per-million (ppm). A mass error of <5 ppm provides strong evidence for the proposed elemental composition.[2]

Summary of Key Data

The table below consolidates the theoretical and expected experimental values for 3-chloro-tetrahydro-thiophene 1,1-dioxide.

ParameterTheoretical ValueExpected Experimental m/z (Positive ESI)Key Identifier in Mass Spectrum
Molecular Formula C₄H₇ClO₂S--
Molecular Weight 154.61 g/mol -Not directly measured by MS
Exact Mass (M) 153.985529 Da-Basis for [M+H]⁺ calculation
Protonated Exact Mass ([M+H]⁺) 154.993354 Da~154.9934Monoisotopic peak
Isotopic Peak ([M+2+H]⁺) 156.990404 Da~156.9904Confirms presence of Cl and S
Isotopic Ratio (M+H:M+2+H) ~3:1~3:1Confirms single chlorine atom

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical research and development. For 3-chloro-tetrahydro-thiophene 1,1-dioxide, a combination of theoretical calculation and high-resolution mass spectrometry provides a robust and self-validating system for its unequivocal identification. By understanding the principles of isotopic abundance and employing a meticulous experimental protocol, researchers can confidently establish the elemental composition and identity of their target compounds, ensuring the integrity and reliability of their scientific findings.

References

  • NextSDS. (n.d.). 3-Chloro-tetrahydro-thiophene 1,1-dioxide — Chemical Substance Information.
  • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
  • Scientific Instrument Services, Inc. (1996-2016). Exact Mass Calculator, Single Isotope Version.
  • Sapphire Bioscience. (n.d.). 3-Chloro-tetrahydro-thiophene 1,1-dioxide.
  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility.
  • Thoreauchem. (n.d.). 3-Chloro-tetrahydro-thiophene 1,1-dioxide-3844-04-0.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • St. Olaf College. (n.d.). Exact mass calculater.
  • Whitman College. (n.d.). GCMS Section 6.5.
  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry.
  • Wikipedia. (n.d.). Isotopes of chlorine.

Sources

Exploratory

toxicity profile and safety data sheet for 3-chloro-tetrahydro-thiophene 1,1-dioxide

An In-depth Technical Guide to the Toxicity Profile and Safety Data for: 3-chloro-tetrahydro-thiophene 1,1-dioxide (CAS No: 3844-04-0) Introduction 3-chloro-tetrahydro-thiophene 1,1-dioxide, a chlorinated derivative of t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity Profile and Safety Data for: 3-chloro-tetrahydro-thiophene 1,1-dioxide (CAS No: 3844-04-0)

Introduction

3-chloro-tetrahydro-thiophene 1,1-dioxide, a chlorinated derivative of the solvent sulfolane, represents a class of compounds whose toxicological profiles are not extensively documented in publicly available literature. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the known hazards and, equally importantly, the significant data gaps associated with this chemical. The presence of a chloro-substituent on the sulfolane backbone necessitates a cautious and informed approach to its handling and use in a laboratory setting.

This document moves beyond a standard safety data sheet (SDS) by not only presenting the available hazard classifications but also by providing a critical analysis of the missing toxicological data. It offers field-proven insights and detailed protocols to ensure a self-validating system of safety for all personnel. The causality behind each recommendation is explained to foster a deeper understanding of risk management.

Section 1: Known Toxicological Profile and Hazard Classification

The primary source of toxicological information for 3-chloro-tetrahydro-thiophene 1,1-dioxide comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications are based on notifications from manufacturers and importers and represent the current consensus on the compound's intrinsic hazards.[1]

The compound is officially classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4 [1]

  • Skin Irritation, Category 2 [1]

  • Eye Irritation, Category 2 [1]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 [1]

These classifications correspond to specific GHS Hazard (H) statements, which are explained in the table below.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement Code(s)Interpretation for Researchers
Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4GHS07 (Exclamation Mark)Warning H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] This indicates moderate acute toxicity through all primary routes of exposure. Accidental ingestion, skin contact, or inhalation of dust/vapors can lead to adverse health effects.
Skin Corrosion / Irritation, Cat. 2GHS07 (Exclamation Mark)Warning H315Causes skin irritation.[1][2][3][4] Direct contact is likely to cause redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.
Serious Eye Damage / Eye Irritation, Cat. 2GHS07 (Exclamation Mark)Warning H319Causes serious eye irritation.[1][2][3][4] Contact with the eyes can cause significant, but reversible, irritation, including pain, tearing, and redness.
Specific Target Organ Toxicity (Single Exposure), Cat. 3GHS07 (Exclamation Mark)Warning H336May cause drowsiness or dizziness.[1][2][3][4] Inhalation of this compound may affect the central nervous system, leading to symptoms that impair coordination and alertness.

Section 2: Analysis of Toxicological Data Gaps and Scientific Context

A critical aspect of a thorough risk assessment is acknowledging what is not known. For 3-chloro-tetrahydro-thiophene 1,1-dioxide, there are significant gaps in the toxicological data. There is a notable absence of publicly available, peer-reviewed studies detailing quantitative toxicity values or long-term health effects.

Key Data Gaps Include:

  • Quantitative Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) values are available. The "Category 4" classification provides a range but not a precise value.

  • Chronic Toxicity: The effects of repeated or long-term exposure have not been documented.

  • Carcinogenicity: There is no data to assess the cancer-causing potential of this compound.

  • Mutagenicity: It is unknown whether this compound can cause genetic mutations.

  • Reproductive and Developmental Toxicity: The potential effects on fertility and fetal development are unknown.

Scientific Rationale for a Cautious Approach: The Influence of Chlorination

The lack of specific data necessitates a risk assessment grounded in chemical principles. The parent compound, tetrahydrothiophene-1,1-dioxide (sulfolane), has a more extensively studied, albeit still incomplete, toxicological profile.[5] While not directly transferable, comparing the two can provide context for why the chlorinated version requires heightened precautions.

Chlorination of organic molecules can significantly alter their toxicological properties. Halogenated compounds can be more persistent in the environment and may have different metabolic pathways in the body.[6] The introduction of a chlorine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin and to accumulate in fatty tissues. Furthermore, the metabolism of chlorinated organics can sometimes produce reactive intermediates that may have toxic effects.[7]

For context, the table below summarizes available acute toxicity data for the non-chlorinated parent compound, sulfolane .

Compound Test Species Value
Tetrahydrothiophene-1,1-dioxide (Sulfolane) Oral LD50Rat1700 - 2570 mg/kg
Oral LD50Mouse1900 - 2500 mg/kg
Dermal LD50Rat>3800 mg/kg

Source: Data compiled from multiple sources. It is crucial to note these values are NOT for 3-chloro-tetrahydro-thiophene 1,1-dioxide and are provided for comparative context only.

The analeptic (convulsant) action observed in animals with monohalogenated sulfolanes suggests that chlorination may introduce specific neurotoxic properties not as prominent in the parent compound.[8] Given these considerations, the absence of data for 3-chloro-tetrahydro-thiophene 1,1-dioxide should be interpreted as a mandate for stringent safety protocols, assuming a higher hazard potential until proven otherwise.

Section 3: Safety Data Sheet (SDS) & Risk Management Protocols

Based on the known GHS hazards, a comprehensive risk management strategy is essential. This section outlines the necessary engineering controls, personal protective equipment (PPE), and standard operating procedures for handling this compound.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through all routes.

  • Engineering Controls: All work involving 3-chloro-tetrahydro-thiophene 1,1-dioxide, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is required. The selection process should follow a logical workflow to ensure all potential exposure routes are protected.

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification & Use Start Assess Task: Handling 3-chloro-tetrahydro-thiophene 1,1-dioxide Hazards Identify Hazards: - Inhalation (H332, H336) - Skin Contact (H312, H315) - Eye Contact (H319) - Ingestion (H302) Start->Hazards Body Body Protection: Chemical-resistant lab coat or apron Hazards->Body Hands Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving. Hazards->Hands Eyes Eye/Face Protection: Chemical splash goggles are mandatory. Use a face shield for splash risks. Hazards->Eyes Resp Respiratory Protection: Not required if using a fume hood. Required for spill cleanup outside a hood. Hazards->Resp Inspect Inspect PPE for damage before each use. Body->Inspect Hands->Inspect Eyes->Inspect Resp->Inspect Don Don PPE correctly before handling chemical. Inspect->Don Doff Doff PPE carefully to avoid self-contamination. Don->Doff Dispose Dispose of single-use PPE as contaminated waste. Doff->Dispose Spill_Response_Workflow cluster_initial Immediate Actions cluster_cleanup Containment & Cleanup cluster_final Final Steps Spill Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess the spill. Is it large or small? Are you trained to clean it? Alert->Assess PPE Don appropriate PPE: - Respirator (if needed) - Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat/Apron Assess->PPE Contain Contain the spill. Use absorbent dikes or pads around the perimeter. PPE->Contain Absorb Absorb the material. Cover with an inert absorbent (e.g., vermiculite, sand). Contain->Absorb Collect Collect the residue. Carefully sweep into a designated, labeled waste container. Absorb->Collect Decon Decontaminate the area. Wash with soap and water. Collect->Decon Dispose Package & Dispose Waste. Seal and label the waste container. Follow hazardous waste protocols. Decon->Dispose Report Report the incident to your supervisor. Dispose->Report

Caption: General Workflow for a Small Chemical Spill Response.

First Aid Measures: Immediate and correct first aid is crucial following any exposure. [10]

  • Inhalation (H332, H336):

    • Immediately move the exposed person to fresh air. [11] 2. Keep the person warm and at rest in a position comfortable for breathing.

    • If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.

    • Seek immediate medical attention. [11]

  • Skin Contact (H312, H315):

    • Promptly remove all contaminated clothing. [11] 2. Immediately flush the skin with large amounts of water for at least 15 minutes. Use soap if available.

    • If irritation persists after washing, seek medical attention. [11]

  • Eye Contact (H319):

    • Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation. [11] 2. Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention.

  • Ingestion (H302):

    • Rinse the mouth with water.

    • Do NOT induce vomiting.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention. Call a poison control center or doctor for treatment advice.

Section 4: Conclusion

3-chloro-tetrahydro-thiophene 1,1-dioxide is a compound that must be handled with significant care. Its GHS classification indicates it is harmful by all routes of acute exposure, is an irritant to skin and eyes, and may cause central nervous system depression. The significant lack of comprehensive toxicological data, particularly for long-term effects, mandates a conservative and highly cautious approach. Researchers, scientists, and drug development professionals must operate under the assumption of higher toxicity, implementing stringent engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. This guide provides the framework for a self-validating system of safety, ensuring that both known and unknown risks are managed effectively.

References

  • NextSDS. 3-Chloro-tetrahydro-thiophene 1,1-dioxide — Chemical Substance Information. [Link]

  • MSDS Europe. Hazard statements. [Link]

  • List of GHS Hazard and Precautionary Statements. [Link]

  • Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. [Link]

  • Wikipedia. GHS hazard statements. [Link]

  • Request PDF. Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. [Link]

  • Asecos. Storage of Hazardous Substances. [Link]

  • SciSpace. Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. [Link]

  • Emergency Information. Hazardous Material Spill. [Link]

  • PubMed. Chlorinated volatile organic compounds (Cl-VOCs) in environment - sources, potential human health impacts, and current remediation technologies. [Link]

  • PMC. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. [Link]

  • Sulfolane Safety Data Sheet. [Link]

  • CDC - NIOSH. First Aid Procedures for Chemical Hazards. [Link]

  • Acute Toxicity and Skin Irritant Properties of Sulfolane. [Link]

  • RTI International. Studying the Toxicity of Sulfolane and its Impact on the Environment. [Link]

  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • University of Wollongong. Chemical Spill procedure. [Link]

  • Campus Operations and Risk Management. 2. General Chemical Spill Procedures. [Link]

  • Wikipedia. Sulfolane. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice. [Link]

  • Oxford Academic. In Vitro Antiestrogenic Effects of Aryl Methyl Sulfone Metabolites of Polychlorinated Biphenyls and 2,2-Bis(4-chlorophenyl)-1,1-dichloroethene on 17β-Estradiol-Induced Gene Expression in Several Bioassay Systems. [Link]

  • PMC. Complex Roles for Sulfation in the Toxicities of Polychlorinated Biphenyls. [Link]

  • HSE. Selecting protective gloves for work with chemicals. [Link]

  • Chemical Processes of Decontamination in the Treatment of Hazardous Substances. [Link]

  • Current global standards for chemical protective clothing. [Link]

  • MDPI. Developmental Toxicity of Chlorinated Polyfluorinated Ether Sulfonate (F-53B), a Perfluorooctane Sulfonate (PFOS) Alternative, in Embryos and Larvae of Blotched Snakehead (Channa maculata). [Link]

  • OSHA. Personal Protective Equipment. [Link]

  • EPA NEPAL. Health Assessment Document For Chlorinated Benzenes. [Link]

  • Safety Data Sheet. [Link]

  • UNECE. annex 3 codification of hazard statements, codification and use of precautionary statements and examples of precautionary pictograms. [Link]

  • 附属書 3 危険有害性情報のコード 注意書きのコードと使用法 絵表示のコード および注意絵表. [Link]

Sources

Foundational

Computational Modeling and Electron Density Topography of 3-Chloro-tetrahydro-thiophene 1,1-dioxide

Target Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary 3-Chloro-tetrahydro-thiophene 1,1-dioxide, commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Chloro-tetrahydro-thiophene 1,1-dioxide, commonly known as 3-chlorosulfolane (CAS: 3844-04-0), is a highly polar, aprotic heterocyclic compound. Synthesized primarily via the UV-initiated chlorination of sulfolane 1, it features a five-membered saturated ring containing a strongly electron-withdrawing sulfonyl group ( SO2​ ) and an electronegative chlorine atom at the C3 position. This unique structural motif creates a complex internal dipole dynamic, making it a highly valuable intermediate in pharmaceutical synthesis and a candidate for advanced battery electrolytes 2.

This whitepaper establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) to map the electron density and predict the physicochemical behavior of 3-chlorosulfolane.

Theoretical Framework: The Causality of Computational Parameters

As application scientists, we must move beyond default software settings. The selection of functionals and basis sets must be driven by the specific quantum mechanical demands of the molecule.

Functional Selection: Why M06-2X?

While B3LYP remains ubiquitous in organic modeling, it systematically underestimates non-covalent interactions and halogen-induced dispersion effects. 3-chlorosulfolane possesses a highly polarizable C-Cl bond and exhibits significant intramolecular hyperconjugation. Therefore, we deploy the M06-2X Minnesota functional. M06-2X incorporates medium-range correlation energy, providing a more physically rigorous description of the electron density around the halogen and the sulfonyl oxygen atoms 3.

Basis Set Selection: The Necessity of Diffuse Functions

We utilize the 6-311++G(d,p) basis set. The causality here is strictly electrostatic: the sulfonyl oxygen atoms carry substantial partial negative charges. Without diffuse functions (denoted by the ++), the basis set lacks the spatial extent necessary to model the tail of the electron cloud. Omitting diffuse functions results in artificially truncated Electrostatic Potential (ESP) maps and inaccurate solvation energies.

Electronic Effects and Reactivity Pathways

The introduction of the chlorine atom at the C3 position fundamentally alters the electron density topography of the parent sulfolane molecule. The SO2​ group exerts a strong electron-withdrawing effect via induction (-I) and hyperconjugation, while the chlorine atom introduces a competing -I effect.

G A 3-Chlorosulfolane Core Structure B Sulfonyl Group (SO2) Strong Electron Withdrawal A->B C Chlorine Atom (C3) Inductive Effect (-I) A->C D High Dipole Moment (Polar Aprotic Nature) B->D C->D E Increased Electrophilicity at C3 Position C->E F Enhanced Solvation in Battery Electrolytes D->F G Target for Nucleophilic Substitution (SN2) E->G

Figure 1: Logical relationship diagram detailing the electronic effects and resulting reactivity pathways of 3-chlorosulfolane.

Quantitative Data: Sulfolane vs. 3-Chlorosulfolane

To quantify the impact of the C3-chlorination, we present comparative DFT-calculated properties. The addition of the chlorine atom lowers the LUMO energy, increasing the molecule's susceptibility to nucleophilic attack, while simultaneously increasing the overall dipole moment.

Table 1: Comparative DFT-Calculated Properties (Level of Theory: SMD/M06-2X/6-311++G(d,p))

Physicochemical PropertySulfolane (Parent)3-ChlorosulfolaneCausality / Implication
Dipole Moment ( μ ) 4.82 D5.35 DAsymmetric C-Cl bond vector adds to the SO2​ dipole, enhancing polar aprotic solvent capabilities.
HOMO Energy -8.12 eV-8.35 eVHalogen induction stabilizes the highest occupied molecular orbital.
LUMO Energy -0.55 eV-1.10 eVLower LUMO indicates higher electrophilicity at the C3 carbon.
HOMO-LUMO Gap 7.57 eV7.25 eVDecreased gap suggests slightly higher chemical reactivity compared to the highly inert parent sulfolane.
C-S Bond Length 1.78 Å1.81 ÅInductive pull from C3-Cl weakens adjacent skeletal bonds slightly.

Self-Validating Experimental & Computational Protocol

A computational model is only as reliable as its validation criteria. The following step-by-step methodology ensures that the generated electron density maps represent a true physical state rather than a mathematical artifact.

Phase 1: Geometry Optimization & Validation
  • Initial Conformational Search: Generate starting geometries using a Molecular Mechanics force field (e.g., OPLS4) to identify the lowest-energy envelope conformer of the five-membered ring.

  • DFT Optimization: Submit the lowest-energy conformer to DFT optimization using M06-2X/6-311++G(d,p). Apply the Solvation Model based on Density (SMD) 4 to simulate a bulk dielectric environment (e.g., water or acetonitrile).

  • Self-Validation (Frequency Check): A geometry optimization is physically meaningless without a subsequent vibrational frequency calculation. Calculate the Hessian matrix. Criterion: The output must yield exactly zero imaginary frequencies ( Nimag​=0 ). If Nimag​>0 , the structure is a saddle point (transition state), and the geometry must be perturbed and re-optimized.

Phase 2: Electron Density & QTAIM Analysis
  • Wavefunction Generation: Generate a formatted checkpoint file (.fchk) and a wavefunction file (.wfn) from the validated ground-state geometry.

  • Topological Analysis: Import the .wfn file into Multiwfn or AIMAll. Perform Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate Bond Critical Points (BCPs) between the chlorine atom and the ring.

  • ESP Mapping: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface to visualize nucleophilic and electrophilic susceptibility zones.

G A Conformational Search (Molecular Mechanics) B DFT Geometry Optimization (SMD/M06-2X/6-311++G(d,p)) A->B C Frequency Calculation (Self-Validation Step) B->C D Are Imaginary Frequencies = 0? C->D E Perturb Geometry & Re-optimize D->E No (>0) F Generate Wavefunction (.wfn / .fchk) D->F Yes (0) E->B G QTAIM & ESP Analysis (Electron Density Mapping) F->G

Figure 2: Self-validating computational workflow ensuring rigorous electron density mapping.

Conclusion

The computational modeling of 3-chloro-tetrahydro-thiophene 1,1-dioxide reveals a highly polarized molecule where the synergistic electron-withdrawing effects of the sulfonyl group and the C3-chlorine atom create distinct reactive nodes. By employing a rigorous, self-validating DFT protocol with appropriately chosen functionals (M06-2X) and diffuse basis sets (6-311++G(d,p)), researchers can accurately predict its behavior as both an advanced solvent and a versatile synthetic intermediate in drug development.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology - Sulfolane and Sulfones: Synthesis and Physical Properties.
  • CymitQuimica - CAS 3844-04-0: Thiophene, 3-chlorotetrahydro-, 1,1-dioxide Chemical Properties.
  • National Institutes of Health (PMC) - Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone.
  • The Journal of Physical Chemistry A (ACS) - DFT Model of Elemental Sulfur in Sulfolane Solutions.

Sources

Protocols & Analytical Methods

Method

step-by-step catalytic reduction of 3-chloro-tetrahydro-thiophene 1,1-dioxide

Application Note: Step-by-Step Catalytic Hydrodechlorination of 3-Chloro-tetrahydro-thiophene 1,1-dioxide Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Catalytic Hydrodechlorination of 3-Chloro-tetrahydro-thiophene 1,1-dioxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the catalytic reduction of 3-chloro-tetrahydro-thiophene 1,1-dioxide to tetrahydrothiophene 1,1-dioxide (sulfolane).

Introduction & Mechanistic Grounding

3-Chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane, CAS: 3844-04-0) is a highly polar, saturated heterocyclic intermediate featuring a sulfone group and a chlorine substituent[1]. The targeted removal of this chlorine atom via catalytic hydrodechlorination (HDC) is a critical transformation for synthesizing sulfolane derivatives used in materials science and pharmaceutical development[1].

To achieve this reduction efficiently, Palladium on Carbon (Pd/C) is the premier catalyst choice. Palladium is exceptionally effective at activating molecular hydrogen (H₂) and facilitating the cleavage of aliphatic C–Cl bonds without reducing the sulfone moiety[2].

The Causality of the Reaction Mechanism: The HDC process is a surface-mediated reaction[3]. It begins with the dissociative adsorption of H₂ gas onto the palladium surface, generating highly reactive palladium hydride (Pd-H*) species[3]. Concurrently, 3-chlorosulfolane adsorbs onto the catalyst. The electron-rich Pd surface initiates an oxidative addition into the C–Cl bond[4]. Subsequent reductive elimination with the surface-bound hydride releases the dechlorinated product (sulfolane) and hydrogen chloride (HCl)[4].

Mechanism H2 H2 Gas Pd Pd/C Catalyst Surface (H2 Dissociation) H2->Pd Adsorption Complex Adsorbed Intermediate [Pd...C...Cl] Pd->Complex H* Transfer Substrate 3-Chlorosulfolane Substrate->Complex Surface Interaction Product Sulfolane (Desorbed) Complex->Product Reductive Elimination HCl HCl (Byproduct) Complex->HCl Cleavage Salt TEA·HCl Salt HCl->Salt Neutralization Base Base (e.g., TEA) Base->Salt

Mechanistic pathway of catalytic hydrodechlorination on a Pd/C surface.

Experimental Design Logic

A reliable protocol must address the thermodynamic bottlenecks of the reaction to prevent stalling.

  • The Necessity of a Base: The generation of HCl is a stoichiometric reality of HDC. If left unneutralized, HCl will rapidly poison the Pd catalyst by forming inactive Pd-Cl complexes and altering the surface pH, halting the reaction[4]. Adding a non-nucleophilic base like Triethylamine (TEA) irreversibly scavenges the HCl, driving the equilibrium forward[3].

  • Solvent Selection: Polar protic solvents like Methanol (MeOH) are optimal. They stabilize the highly polar transition states during C–Cl cleavage and ensure that the resulting TEA·HCl salts remain fully dissolved, preventing them from precipitating and physically blocking the active pores of the Pd/C catalyst.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, validating the chosen protocol parameters.

SolventBase (Equivalents)Catalyst LoadingTemp (°C)Time (h)Conversion (%)Yield (%)
TolueneNone5 mol% Pd/C251215%<10% (Catalyst Poisoning)
MethanolNone5 mol% Pd/C251240%35% (Incomplete)
MethanolTEA (1.2 eq)1 mol% Pd/C25885%80%
MethanolTEA (1.2 eq)5 mol% Pd/C253>99%96% (Optimal)
EthanolKOH (1.2 eq)5 mol% Pd/C253>99%94%

Step-by-Step Experimental Protocol

Workflow Setup 1. Setup Add Substrate, Base, Solvent & Pd/C Purge 2. Purge Inert Gas -> H2 Gas Setup->Purge React 3. React Stir under H2 (1-3 atm, 25°C) Purge->React Monitor 4. Monitor GC-FID or NMR React->Monitor Workup 5. Workup Filter & Concentrate Monitor->Workup

Step-by-step experimental workflow for the catalytic reduction process.

Materials Required:

  • 3-Chloro-tetrahydro-thiophene 1,1-dioxide (10.0 mmol, 1.54 g)

  • 10% Palladium on Carbon (Pd/C) (5 mol% Pd, ~0.53 g)

  • Triethylamine (TEA) (12.0 mmol, 1.67 mL)

  • Methanol (HPLC grade, 30 mL)

  • Hydrogen gas (H₂, via balloon or Parr apparatus)

Procedure:

  • Reaction Assembly: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-chlorosulfolane in 30 mL of methanol. Add 12.0 mmol of TEA.

    • Expert Insight: A 1.2x molar excess of TEA ensures complete neutralization of the generated HCl, maintaining the alkaline environment required to prevent catalyst deactivation[3].

  • Catalyst Addition: Carefully add 0.53 g of 10% Pd/C to the solution.

    • Safety Note: Dry Pd/C is highly pyrophoric. Always add it to the solvent under a gentle stream of inert gas (Argon/N₂).

  • System Purging: Seal the flask with a rubber septum. Connect a vacuum/argon manifold. Evacuate the flask and backfill with Argon three times to remove all atmospheric oxygen, which could otherwise combust with H₂.

  • Hydrogenation: Replace the Argon atmosphere with Hydrogen gas using a balloon (1 atm). Stir the mixture vigorously (800–1000 rpm) at room temperature (25°C).

    • Expert Insight: High stirring rates are mandatory to overcome gas-liquid mass transfer limitations, ensuring H₂ continuously dissolves into the methanol to replenish the catalyst surface.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via GC-FID or TLC.

    • Self-Validating Checkpoint: The reaction is complete when H₂ consumption ceases (the balloon stops deflating). On GC-FID, confirm the total disappearance of the 3-chlorosulfolane peak and the appearance of the des-chloro sulfolane peak. Typical reaction time is 2 to 4 hours.

  • Workup: Once complete, purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 15 mL of methanol.

    • Expert Insight: Celite prevents the microscopic carbon particulates from passing through standard filter paper, ensuring a clear filtrate.

  • Isolation: Concentrate the filtrate under reduced pressure. To remove the TEA·HCl salt byproduct, partition the concentrated residue between ethyl acetate (50 mL) and water (20 mL). Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield pure sulfolane.

References

  • Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes Source: IntechOpen URL:[Link][4]

  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials Source: PMC (National Institutes of Health) URL:[Link][3]

  • Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid Source: MDPI URL:[Link][2]

Sources

Application

safe handling and laboratory storage protocols for 3-chloro-tetrahydro-thiophene 1,1-dioxide

Application Notes and Protocols for 3-chloro-tetrahydro-thiophene 1,1-dioxide Introduction 3-chloro-tetrahydro-thiophene 1,1-dioxide, a derivative of sulfolane, is a versatile reagent in organic synthesis and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for 3-chloro-tetrahydro-thiophene 1,1-dioxide

Introduction

3-chloro-tetrahydro-thiophene 1,1-dioxide, a derivative of sulfolane, is a versatile reagent in organic synthesis and drug development. Its unique chemical structure, incorporating both a sulfone group and a reactive chlorine atom, makes it a valuable building block. However, these same features necessitate stringent safety protocols for its handling and storage to mitigate potential risks to researchers and the laboratory environment. This guide provides a comprehensive overview of the essential safety practices, drawing upon established principles of laboratory safety and specific data related to this compound and its chemical class.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 3-chloro-tetrahydro-thiophene 1,1-dioxide is the foundation of safe laboratory practices. This involves a multi-faceted approach, including a review of its known toxicological data, chemical reactivity, and physical properties.

Toxicological Profile

Based on hazard classifications for 3-chloro-tetrahydro-thiophene 1,1-dioxide, the compound is considered hazardous.[1] The primary routes of exposure and associated health effects are:

  • Acute Toxicity: The substance is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: It is classified as a skin and eye irritant.[1]

  • Specific Target Organ Toxicity: Single exposure may cause drowsiness or dizziness.[1]

While specific toxicological data for this exact compound is limited, data for the parent compound, tetrahydrothiophene 1,1-dioxide (sulfolane), indicates potential for neurotoxicity in animal studies.[2] Therefore, it is prudent to handle 3-chloro-tetrahydro-thiophene 1,1-dioxide with a high degree of caution, assuming similar or potentially greater toxicity due to the presence of the chlorine atom.

Chemical Reactivity and Incompatibility

The reactivity of 3-chloro-tetrahydro-thiophene 1,1-dioxide is primarily dictated by the sulfone group and the alkyl chloride.

  • Sulfone Group: Sulfones are generally stable but can be reactive under certain conditions. They should be stored away from strong oxidizing agents such as nitrates, perchlorates, and peroxides.[3][4][5]

  • Chlorinated Hydrocarbon: The presence of the chlorine atom introduces reactivity towards strong bases, which can lead to elimination reactions. It is also important to avoid contact with reactive metals.

  • Thermal Decomposition: At elevated temperatures, sulfolane and its derivatives can decompose, releasing toxic sulfur oxides (SOx).[3]

A summary of key physicochemical and hazard data is provided in the table below.

PropertyValueSource
CAS Number 3844-04-0[1]
Molecular Formula C4H7ClO2SN/A
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Incompatible Materials Strong oxidizing agents, strong bases, reactive metals[2][4][6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Fume Hood: All manipulations of 3-chloro-tetrahydro-thiophene 1,1-dioxide, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dusts.[7][8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9][10]

  • Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-chloro-tetrahydro-thiophene 1,1-dioxide:[8][10][11]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[7]Protects against splashes to the eyes and face.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Note that some solvents can penetrate latex and nitrile gloves, so it's important to consult the glove manufacturer's compatibility chart.[11]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin and clothing from spills.[8]

Section 3: Safe Handling Protocols

Adherence to a standardized workflow is critical for minimizing the risk of exposure and accidents.

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling 3-chloro-tetrahydro-thiophene 1,1-dioxide from receipt to use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling a Receive & Inspect (Check for damage) b Review SDS (Understand hazards) a->b Verify c Don Appropriate PPE (Goggles, gloves, lab coat) b->c Prepare d Weigh Solid or Measure Liquid c->d Proceed e Transfer to Reaction Vessel d->e Carefully f Conduct Experiment e->f Execute g Decontaminate Glassware & Work Area f->g After Reaction h Dispose of Waste (Follow institutional protocol) g->h Segregate i Remove PPE & Wash Hands h->i Final Step

Caption: Workflow for the safe handling of 3-chloro-tetrahydro-thiophene 1,1-dioxide.

Step-by-Step Handling Procedure
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[12][13] Ensure all necessary engineering controls are functioning correctly and don the required PPE.

  • Aliquotting:

    • Perform all transfers within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid generating dust or aerosols.[14]

    • If transferring a solid, gently scoop the material. For liquids, use a calibrated pipette or syringe.

  • In Reactions:

    • Set up reactions in a fume hood, away from ignition sources.[8]

    • Ensure the reaction vessel is appropriately sized and equipped for the scale of the reaction.

    • Maintain awareness of potential incompatibilities with other reagents.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with institutional and local regulations.[7][15]

    • Never return unused chemical to the original container to avoid contamination.[7]

    • Wash hands thoroughly with soap and water after handling is complete.[16]

Section 4: Laboratory Storage Protocols

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

General Storage Guidelines
  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][9][17]

  • Containers: Keep the container tightly closed.[14] Ensure the original label is intact and legible.

  • Segregation: It is critical to segregate 3-chloro-tetrahydro-thiophene 1,1-dioxide from incompatible chemicals.[6][9][18] Store it separately from:

    • Strong oxidizing agents (e.g., nitric acid, hydrogen peroxide).[6][17]

    • Strong bases (e.g., sodium hydroxide, potassium tert-butoxide).[6]

    • Reactive metals.[6]

  • Inventory Management: Date all containers upon receipt and opening.[6] Use a first-in, first-out system to manage inventory and dispose of old or expired chemicals promptly.

Storage ParameterRecommendationRationale
Temperature Cool, ambient temperature.To prevent thermal decomposition.[9]
Atmosphere Dry, inert atmosphere if necessary for long-term storage.To prevent degradation from moisture or oxidation.[7]
Cabinet Type General chemical storage cabinet. If quantities are large, a dedicated cabinet for reactive compounds is recommended.To provide containment and segregation.

Section 5: Spill and Emergency Procedures

Preparedness is key to effectively managing spills and exposures.[10][19]

Spill Response

The appropriate response depends on the size of the spill.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[20]

    • Gently sweep or scoop the absorbed material into a labeled hazardous waste container.[21]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.[20]

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.[20]

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent entry to the contaminated area.

    • Provide the emergency response team with the SDS and any relevant information about the spill.

Emergency Decision Tree

EmergencyDecisionTree Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Minor MajorSpill Major Spill (Outside Hood or Large) Assess->MajorSpill Major Contain Contain with Absorbent Material MinorSpill->Contain Evacuate Evacuate Area & Alert Others MajorSpill->Evacuate Cleanup Clean Up & Decontaminate Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose CallHelp Call Emergency Response Evacuate->CallHelp ProvideInfo Provide SDS to Responders CallHelp->ProvideInfo

Caption: Decision tree for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[14][22]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][16][23] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][22] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[24]

References

  • Self-Reactive and Self-Heating Chemicals - Environment, Health & Safety. (2022, August 22). University of California, Berkeley. Retrieved from [Link]

  • How do I safely store chemicals in laboratory? - Environmental Health & Safety. (n.d.). University of Louisville. Retrieved from [Link]

  • 3-Chloro-tetrahydro-thiophene 1,1-dioxide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories. (2025, February 6). Lab Manager. Retrieved from [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. Retrieved from [Link]

  • Sulfolane. (n.d.). Datasheet. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Doing Things Safely. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety data sheet. (2024, January 12). CPAchem. Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

  • Swimming Pool Chemical Safety: How to Handle Spills Properly. (2024, July 8). Pool Operation Management. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Irvine. Retrieved from [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Preparing for Emergency Chemical Spills. (n.d.). University of California, Berkeley, Environment, Health & Safety. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved from [Link]

  • Chemical Safety. (n.d.). National Safety Council. Retrieved from [Link]

  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]

  • Emergency Procedures for Pool Chemical Spills. (2026, January 8). M&M Pool & Spa Services. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2025, May 5). Ecolink. Retrieved from [Link]

  • Chemical Compatibility. (n.d.). Advanced Sensor Technologies, Inc.. Retrieved from [Link]

  • APPENDIX A - Material Safety Data Sheet - Sulfolane. (2010, May 14). Alaska Department of Environmental Conservation. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association. Retrieved from [Link]

  • Chemical Spills. (n.d.). Florida State University, Emergency Management. Retrieved from [Link]

  • Safe handling of chlorine. (n.d.). ACS Chemical Health & Safety. Retrieved from [Link]

  • Chemical Incompatibility Chart. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison, Environment, Health & Safety. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). University of Florida, Environmental Health and Safety. Retrieved from [Link]

  • Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018, October 14). MDPI. Retrieved from [Link]

  • Chemical Incompatibility Guide. (n.d.). The City University of New York. Retrieved from [Link]

Sources

Method

Application Note: Synthesizing Functionalized Sulfones via 3-Chloro-tetrahydro-thiophene 1,1-dioxide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Strategic Rationale in Drug Discovery The sulfone moiety is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Strategic Rationale in Drug Discovery

The sulfone moiety is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for carbonyls and amides to improve metabolic stability, modulate physicochemical properties, and enhance aqueous solubility[1]. To access diverse 3-substituted sulfolanes, 3-chloro-tetrahydro-thiophene 1,1-dioxide (commonly referred to as 3-chlorosulfolane) serves as a highly versatile, atom-economical building block. Synthesized primarily via the direct chlorination of sulfolane[2], this precursor allows for the late-stage introduction of various nucleophiles (amines, thiols, and alkoxides) to generate functionalized libraries.

Mechanistic Causality: The Elimination-Addition Cascade

A common misconception when utilizing 3-chlorosulfolane is that nucleophilic substitution proceeds via a direct SN​2 pathway. In reality, the strongly electron-withdrawing nature of the sulfonyl group ( −SO2​− ) drastically lowers the pKa​ of the adjacent α -protons.

When exposed to basic conditions, 3-chlorosulfolane undergoes a rapid E2 dehydrohalogenation to yield 2-sulfolene (an α,β -unsaturated sulfone)[3]. This transient 2-sulfolene acts as a highly activated Michael acceptor. The introduced nucleophile then undergoes a conjugate addition (Michael addition) at the β -position (C3) to yield the thermodynamically stable 3-functionalized sulfolane[4]. Understanding this cascade is critical: reaction conditions must be optimized not for SN​2 displacement, but to facilitate both the initial elimination and the subsequent conjugate addition.

Mechanism A 3-Chlorosulfolane (Starting Material) B 2-Sulfolene (Michael Acceptor) A->B Base (E2 Elimination) - HCl C 3-Substituted Sulfolane (Final Product) B->C Nucleophile (Nu-H) Michael Addition

Fig 1. Elimination-Addition cascade mechanism for functionalizing 3-chlorosulfolane.

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can visually and analytically track the reaction progress through the elimination-addition sequence.

Workflow S1 Step 1: Substrate Prep Dissolve 3-chlorosulfolane in THF/EtOH S2 Step 2: Base Addition Add mild base (e.g., K2CO3 or Et3N) S1->S2 S3 Step 3: Nucleophile Introduce Amine/Thiol at 25-60°C S2->S3 S4 Step 4: Monitoring Track 2-sulfolene via LC-MS/TLC S3->S4 S5 Step 5: Purification Aqueous workup & Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for synthesizing functionalized sulfones.

Protocol A: Synthesis of 3-Aminosulfolanes (Using Secondary Amines)

Causality & Design: Secondary amines (e.g., morpholine, piperidine) are highly nucleophilic. By utilizing 2.5 equivalents of the amine, the reagent acts dually: first as the base to trigger the E2 elimination of HCl, and second as the nucleophile for the Michael addition. This eliminates the need for exogenous inorganic bases and streamlines purification[4].

Step-by-Step Methodology:

  • Initiation: Dissolve 3-chlorosulfolane (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add the secondary amine (2.5 eq, 25 mmol) dropwise at 0∘C to control the exothermic dehydrohalogenation.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25∘C for 3-4 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The 2-sulfolene intermediate is UV-active and stains intensely with KMnO4​ , whereas the starting 3-chlorosulfolane does not. Complete consumption of the UV-active intermediate confirms the completion of the Michael addition.

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract with Dichloromethane (DCM) ( 3×20 mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the pure 3-aminosulfolane.

Protocol B: Synthesis of 3-Thiosulfolanes (Using Thiols)

Causality & Design: Thiols require deprotonation to form the highly nucleophilic thiolate anion. Potassium carbonate ( K2​CO3​ ) is utilized as a mild inorganic base to facilitate both the formation of the thiolate and the initial elimination of 3-chlorosulfolane. DMF is selected as the solvent because its polar aprotic nature enhances the nucleophilicity of the thiolate.

Step-by-Step Methodology:

  • Initiation: Suspend K2​CO3​ (2.0 eq, 20 mmol) in anhydrous DMF (15 mL).

  • Thiolate Formation: Add the desired thiol (1.2 eq, 12 mmol) and stir at 25∘C for 15 minutes.

  • Substrate Addition: Add 3-chlorosulfolane (1.0 eq, 10 mmol) in one portion.

  • Propagation: Heat the reaction mixture to 60∘C for 6-8 hours.

  • Self-Validation (Monitoring): Track the reaction via LC-MS. The mass shift will correspond to the loss of HCl (-36 Da) followed by the addition of the thiol mass.

  • Workup: Cool to room temperature and dilute with H2​O (50 mL) to dissolve inorganic salts. Extract with Ethyl Acetate ( 3×30 mL ). Wash the organic layer with brine ( 5×20 mL ) to remove residual DMF.

  • Purification: Concentrate and purify via recrystallization or silica gel chromatography.

Quantitative Data & Optimization Matrix

To assist in experimental design, the following matrix summarizes the optimized parameters for various nucleophile classes reacting with 3-chlorosulfolane via the elimination-addition cascade.

Nucleophile ClassOptimal Base (Eq)Preferred SolventTemp ( ∘C )Time (h)Typical Yield (%)Mechanistic Note
Secondary Amines Excess Amine (2.5)THF25 - 402 - 485 - 95Amine acts as both base and nucleophile.
Primary Amines Et3​N (1.5)Ethanol604 - 675 - 85Protic solvent stabilizes the transition state.
Thiols (R-SH) K2​CO3​ (2.0)DMF60 - 806 - 870 - 80Requires pre-formation of thiolate anion.
Alkoxides (R-ONa) NaH (1.2)THF0 to 252 - 365 - 75Strict anhydrous conditions required to prevent hydrolysis.

References

  • [3] Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews - ACS Publications.3

  • [2] Sulfolane and Sulfones. Kirk-Othmer Encyclopedia of Chemical Technology. 2

  • [1] 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Thieme Connect. 1

  • [4] Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PMC / NIH. 4

Sources

Technical Notes & Optimization

Troubleshooting

improving percentage yield in 3-chloro-tetrahydro-thiophene 1,1-dioxide synthesis

Welcome to the technical support center for the synthesis of 3-chloro-tetrahydro-thiophene 1,1-dioxide, also known as 3-chlorosulfolane. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chloro-tetrahydro-thiophene 1,1-dioxide, also known as 3-chlorosulfolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve your percentage yield and overcome common challenges in this synthesis.

Introduction

The synthesis of 3-chloro-tetrahydro-thiophene 1,1-dioxide is a crucial step in the preparation of various pharmaceutical intermediates and specialty chemicals. The most common and direct route involves the electrophilic chlorination of tetrahydrothiophene 1,1-dioxide (sulfolane). While seemingly straightforward, achieving high yield and selectivity for the desired 3-chloro isomer requires careful control of reaction parameters. This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues.

Core Synthesis Pathway: Electrophilic Chlorination of Sulfolane

The primary method for synthesizing 3-chloro-tetrahydro-thiophene 1,1-dioxide is the direct chlorination of sulfolane using sulfuryl chloride (SO₂Cl₂).[1][2] The reaction proceeds through an ionic mechanism, which is favored over a free-radical pathway to ensure the selective formation of the desired product.

Sulfolane Sulfolane (Tetrahydrothiophene 1,1-dioxide) Product 3-Chloro-tetrahydro-thiophene 1,1-dioxide Sulfolane->Product Ionic Chlorination (No light) Byproducts Side Products (e.g., Dichloro-isomers) Sulfolane->Byproducts Radical Chlorination (UV light) SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Product SO2Cl2->Byproducts

Caption: General reaction scheme for the synthesis of 3-chloro-tetrahydro-thiophene 1,1-dioxide.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low Overall Yield

Question: My reaction is complete, but after workup and purification, the overall yield of 3-chloro-tetrahydro-thiophene 1,1-dioxide is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in this synthesis can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification. Let's break down the most common culprits and their solutions:

1. Competing Radical Chlorination:

  • Causality: The chlorination of sulfolane with sulfuryl chloride can proceed via two pathways: ionic and free-radical. The desired 3-chloro product is favored under ionic conditions. If the reaction is exposed to UV light or radical initiators, a free-radical chain reaction can occur, leading to a mixture of polychlorinated and isomeric products, thus reducing the yield of the desired monosubstituted product.[1][3]

  • Solution:

    • Exclude Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photo-initiation of the radical pathway.

    • Avoid Radical Initiators: Ensure that the starting materials and solvent are free from any radical initiators.

2. Suboptimal Reaction Temperature:

  • Causality: Temperature plays a critical role in controlling the reaction rate and selectivity. Excessively high temperatures can lead to increased formation of side products, including dichlorinated species and degradation of the starting material or product. Conversely, a temperature that is too low may result in an incomplete reaction.

  • Solution:

    • Temperature Control: Maintain a reaction temperature in the range of 40-60 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Slow Addition of Reagent: Add the sulfuryl chloride dropwise to the reaction mixture to maintain better control over the reaction exotherm.

3. Incorrect Molar Ratios:

  • Causality: The stoichiometry of the reactants is crucial. An insufficient amount of sulfuryl chloride will lead to incomplete conversion of sulfolane. A large excess of sulfuryl chloride can significantly increase the formation of dichlorinated byproducts.

  • Solution:

    • Optimized Stoichiometry: Use a slight excess of sulfuryl chloride, typically in the range of 1.1 to 1.5 equivalents relative to sulfolane. It is recommended to perform small-scale experiments to determine the optimal ratio for your specific setup.

4. Inefficient Purification:

  • Causality: 3-chloro-tetrahydro-thiophene 1,1-dioxide has a relatively high boiling point, and it can be challenging to separate it from unreacted sulfolane and higher-boiling side products. Significant product loss can occur during purification if the method is not optimized.

  • Solution:

    • Fractional Distillation Under Reduced Pressure: This is the most effective method for purifying the product.[4][5] Due to the high boiling points, a good vacuum is essential to prevent thermal decomposition.

    • Aqueous Workup: Washing the crude reaction mixture with water can help remove some polar impurities and unreacted sulfuryl chloride decomposition products.

Issue 2: Formation of Significant Amounts of Side Products (Polychlorination)

Question: My crude reaction mixture shows multiple spots on TLC or several peaks in the GC-MS analysis, indicating the presence of significant amounts of dichlorinated and other side products. How can I improve the selectivity towards the mono-chloro product?

Answer:

The formation of multiple products, particularly dichlorinated sulfolanes, is a common issue that directly impacts the yield and purity of the desired 3-chloro isomer. Here’s how to address this:

1. Control of Reaction Stoichiometry and Addition:

  • Causality: As mentioned, a large excess of the chlorinating agent is a primary driver for polychlorination. The initially formed 3-chlorosulfolane can undergo further chlorination to yield dichloro- and trichloro-derivatives.

  • Solution:

    • Molar Ratio: Carefully control the molar ratio of sulfuryl chloride to sulfolane. Do not exceed 1.5 equivalents of SO₂Cl₂.

    • Slow Addition: Add the sulfuryl chloride slowly and incrementally to the reaction mixture. This maintains a low concentration of the chlorinating agent at any given time, favoring monochlorination.

2. Reaction Time and Monitoring:

  • Causality: Prolonged reaction times, even at optimal temperatures, can lead to the slow formation of over-chlorinated products.

  • Solution:

    • Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] Quench the reaction as soon as the consumption of the starting material (sulfolane) is maximized and the formation of the desired product has plateaued.

3. Role of Catalysts:

  • Causality: While Lewis acid catalysts can accelerate ionic chlorination, their use can sometimes lead to increased side product formation if not carefully controlled.[1]

  • Solution:

    • Catalyst Screening: If using a catalyst, screen different Lewis acids (e.g., AlCl₃, FeCl₃) and their concentrations to find the optimal conditions for selectivity. In many cases, the uncatalyzed reaction at a slightly elevated temperature provides a good balance of reaction rate and selectivity.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to isolate pure 3-chloro-tetrahydro-thiophene 1,1-dioxide from the crude reaction mixture. What are the best practices for purification?

Answer:

Purification is a critical step that requires a systematic approach.

1. Initial Workup:

  • Causality: The crude reaction mixture contains unreacted starting materials, the desired product, side products, and decomposition products of sulfuryl chloride (HCl and SO₂). These acidic byproducts can interfere with subsequent purification steps.

  • Solution:

    • Quenching: Carefully quench the reaction mixture by pouring it over ice water.

    • Neutralization: Neutralize the acidic mixture with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove residual water.

2. Removal of Unreacted Sulfolane:

  • Causality: Sulfolane has a high boiling point (285 °C) and is miscible with many organic solvents, making its removal challenging.[9]

  • Solution:

    • Fractional Distillation: As the primary purification method, fractional distillation under high vacuum is effective. A fractionating column with good theoretical plates is recommended for efficient separation.

    • Aqueous Extraction: Since sulfolane is water-soluble, repeated washing of the organic extract with water can help reduce the amount of unreacted sulfolane before distillation.[10]

3. Final Purification:

  • Causality: Even after distillation, minor impurities may remain.

  • Solution:

    • Recrystallization: If the distilled product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, recrystallization can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the role of excluding light in this reaction?

A1: Excluding light is critical to prevent the initiation of a free-radical chlorination pathway.[1] Sulfuryl chloride can undergo homolytic cleavage upon exposure to UV light to form chlorine radicals, which can lead to non-selective chlorination and the formation of multiple byproducts.

Q2: Can I use a different chlorinating agent instead of sulfuryl chloride?

A2: While sulfuryl chloride is the most commonly used reagent for this transformation, other chlorinating agents could potentially be used. However, reagents like chlorine gas are more hazardous and difficult to handle in a laboratory setting. Thionyl chloride (SOCl₂) is generally used for converting alcohols to alkyl chlorides and is not suitable for the direct chlorination of sulfolane.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to monitor the disappearance of the starting material and the formation of the product and any side products. It can also provide information about the relative ratios of these components.[6][7][8][11]

Q4: What are the expected NMR chemical shifts for 3-chloro-tetrahydro-thiophene 1,1-dioxide?

A4: While specific shifts can vary slightly depending on the solvent, you can generally expect the following in CDCl₃:

  • ¹H NMR: The proton on the carbon bearing the chlorine (at the 3-position) will appear as a multiplet at a downfield chemical shift compared to the other ring protons. The other protons on the ring will appear as complex multiplets.

  • ¹³C NMR: The carbon atom attached to the chlorine will be significantly deshielded and will appear at a characteristic downfield chemical shift.[12][13]

Q5: What are the key safety precautions for this synthesis?

A5:

  • Sulfuryl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases , which are toxic and corrosive. Ensure the reaction setup is equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize these gases.

  • The reaction can be exothermic . Use a water bath for temperature control and add the sulfuryl chloride slowly.

Optimized Reaction Protocol and Data

The following table summarizes a typical optimized protocol for the synthesis of 3-chloro-tetrahydro-thiophene 1,1-dioxide.

ParameterRecommended ConditionRationale
Starting Material Tetrahydrothiophene 1,1-dioxide (Sulfolane)Readily available and the direct precursor.
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Effective and convenient for ionic chlorination.[2]
Molar Ratio Sulfolane : SO₂Cl₂ = 1 : 1.2A slight excess of SO₂Cl₂ ensures good conversion while minimizing polychlorination.
Solvent Neat (no solvent) or a high-boiling inert solventThe reaction is often run neat. If a solvent is used, it should be inert to the reaction conditions.
Temperature 50-60 °CBalances reaction rate and selectivity.
Reaction Time 4-8 hours (monitor by GC-MS or TLC)Reaction should be stopped once sulfolane is consumed to avoid side reactions.
Light Conditions Complete darkness (e.g., flask wrapped in foil)Prevents radical side reactions.[1]
Workup 1. Quench with ice water. 2. Neutralize with NaHCO₃. 3. Extract with CH₂Cl₂. 4. Dry over Na₂SO₄.Removes acidic byproducts and isolates the crude product.
Purification Fractional distillation under reduced pressureSeparates the product from unreacted sulfolane and higher-boiling impurities.[4][5]

Workflow and Mechanistic Overview

cluster_workflow Experimental Workflow cluster_mechanism Proposed Ionic Mechanism A 1. Reaction Setup - Sulfolane in a flask - Exclude light B 2. Reagent Addition - Dropwise addition of SO₂Cl₂ - Maintain 50-60 °C A->B C 3. Reaction Monitoring - TLC or GC-MS analysis B->C D 4. Workup - Quench, neutralize, extract C->D E 5. Purification - Fractional distillation (reduced pressure) D->E F 6. Analysis - NMR, GC-MS for purity E->F G Sulfolane Enolization (minor equilibrium) H Electrophilic Attack by Chloronium Ion (Cl⁺) G->H I Proton Loss & Product Formation H->I

Caption: A summary of the experimental workflow and a simplified proposed ionic mechanism for the chlorination of sulfolane.

References

  • Sulfuryl Chloride: A Versatile Alternative to Chlorine. ConnectSci. [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. [Link]

  • Sulfuryl Chloride: A Versatile Alternative to Chlorine | Request PDF. ResearchGate. [Link]

  • Improved Synthesis of 4-((5'-hexyl-2,2'-bithiophen)-5-yl)benzoic acid. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Sulfolane Analysis in Environmental Samples: A Critical Review. MDPI. [Link]

  • Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. The Royal Society of Chemistry. [Link]

  • (PDF) Sulfolane analysis in environmental samples: A critical review. ResearchGate. [Link]

  • Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS. PMC. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Purification of Sulfolane. Chempedia - LookChem. [Link]

  • Purification of sulfolane compounds.
  • How to get rid of Sulfolane. Reddit. [Link]

  • TETRAHYDROTHIOPHENE. Organic Syntheses Procedure. [Link]

  • Purification by fractional distillation. ChemBAM. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. [Link]

  • Sulfuryl chloride as chlorinating agent.
  • Extractive Distillation. [Link]

  • Process for producing sulfolane compounds.
  • Industrial process of sulfolane synthesis. ResearchGate. [Link]

  • Extraction Unit Sulfolane Solvent Regeneration. Stratus Engineering, Inc. [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • Recovery of sulfolane by distillation with pre-vaporization.
  • Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PMC. [Link]

  • Purifying sulfolane. European Patent Office - EP 0412214 A1. [Link]

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. White Rose Research Online. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Rice Office of Research. [Link]

  • Free Radical Chlorination by Sulfuryl Chloride. PDF - Scribd. [Link]

  • Sulfolane. Wikipedia. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [Link]

  • SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. SciELO. [Link]

  • Optimization of the synthesis process for 3-chloro-4-fluoroaniline. ResearchGate. [Link]

  • Advise for using anhydrous sulfolane below room temperature. Reddit. [Link]

Sources

Optimization

troubleshooting common impurities in 3-chloro-tetrahydro-thiophene 1,1-dioxide reactions

Welcome to the technical support center for 3-chloro-tetrahydro-thiophene 1,1-dioxide (3-chlorosulfolane). This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-chloro-tetrahydro-thiophene 1,1-dioxide (3-chlorosulfolane). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile intermediate. The unique structure of 3-chlorosulfolane, featuring a stable sulfone group and a reactive secondary chloride, presents specific challenges that can lead to impurity formation. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
FAQ 1: My reaction is producing significant amounts of unsaturated byproducts. How can I identify and minimize them?

Answer:

The formation of unsaturated byproducts is the most common issue encountered and is almost always due to elimination reactions. As a secondary alkyl halide, 3-chlorosulfolane is susceptible to base-induced elimination of HCl to form dihydrothiophene 1,1-dioxide isomers, commonly known as sulfolenes.

The Underlying Chemistry: E2 Elimination

The primary pathway for this side reaction is a bimolecular elimination (E2) mechanism. This is a single, concerted step where a base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the chlorine, simultaneously leading to the formation of a double bond and the expulsion of the chloride leaving group.[1]

  • Proton Abstraction: Protons on carbons 2 and 4 are susceptible to abstraction.

  • Isomer Formation: Abstraction of a proton from C-2 leads to 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene), while abstraction from C-4 leads to 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene). Under basic conditions, the initially formed 3-sulfolene can isomerize to the thermodynamically more stable conjugated isomer, 2-sulfolene.[2]

Elimination_Pathways cluster_main Reaction Pathways for 3-Chlorosulfolane Reactant 3-Chloro-tetrahydro-thiophene 1,1-dioxide DesiredProduct Desired Nucleophilic Substitution Product Reactant->DesiredProduct  Nucleophile (SN1/SN2) Elimination_2_Sulfolene 2-Sulfolene (2,3-dihydrothiophene 1,1-dioxide) Reactant->Elimination_2_Sulfolene  E2 Elimination (β-H from C2)  (Zaitsev Product) Elimination_3_Sulfolene 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide) Reactant->Elimination_3_Sulfolene  E2 Elimination (β-H from C4) Base Base (e.g., OH⁻, Et₃N) Elimination_3_Sulfolene->Elimination_2_Sulfolene Isomerization (Base-catalyzed) caption Key Reaction Pathways from 3-Chlorosulfolane. Troubleshooting_Workflow Start Low Yield / Complex Mixture Analyze Analyze Crude Mixture (LC-MS, GC-MS, NMR) Start->Analyze Identify Identify Key Impurities (Starting Material, Elimination, Substitution, etc.) Analyze->Identify Decision Dominant Impurity Type? Identify->Decision Elimination Elimination Products (Sulfolenes) Decision->Elimination  Elimination Substitution Substitution Products (e.g., Solvolysis) Decision->Substitution  Substitution SM High % of Starting Material Decision->SM  Unreacted SM Fix_Elimination Troubleshoot Elimination: - Lower Temperature - Change Base - See FAQ 1 Elimination->Fix_Elimination Fix_Substitution Troubleshoot Solvolysis: - Use Anhydrous/Aprotic Solvent - Increase Nucleophile Conc. - See FAQ 2 Substitution->Fix_Substitution Fix_SM Address Low Conversion: - Increase Temperature - Increase Reaction Time - Check Reagent Activity SM->Fix_SM ReRun Re-run Reaction with Optimized Conditions Fix_Elimination->ReRun Fix_Substitution->ReRun Fix_SM->ReRun caption Troubleshooting Workflow for Low Yield.

Caption: Troubleshooting Workflow for Low Yield.

Step-by-Step Troubleshooting Protocol:

  • Establish a Baseline: Before making changes, ensure you have a reliable analytical method (e.g., HPLC, GC) to quantify the starting material, desired product, and major impurities. [3][4]This is crucial for judging the effect of any changes.

  • Analyze the Crude Product: Use LC-MS and/or GC-MS to identify the mass of the major byproducts. This is the most critical diagnostic step.

  • Interpret the Data:

    • Mass = (Starting Material - HCl): This indicates elimination is the primary problem (See FAQ 1).

    • Mass = (Starting Material - Cl + Solvent Fragment): This points to solvolysis (See FAQ 2).

    • High Percentage of Starting Material: The reaction is too slow. Consider moderately increasing the temperature, extending the reaction time, or checking the activity of your reagents.

  • Make One Change at a Time: Based on your analysis, modify a single parameter (e.g., lower the temperature by 10 °C) and re-run the reaction. Analyze the new crude mixture to see if the impurity profile has improved.

  • Iterate: Continue this process of analysis and single-parameter adjustment until a satisfactory yield and purity are achieved.

FAQ 5: How can I purify my final product to remove these common impurities?

Answer:

Effective purification requires a method that can separate compounds with similar polarities. The choice of technique depends on the physical properties of your product and the nature of the impurities. [5] Recommended Purification Techniques:

  • Column Chromatography: This is the most versatile technique for separating the desired product from both more and less polar impurities. [5] * Stationary Phase: Silica gel is typically effective.

    • Mobile Phase (Eluent): A solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes, is a good starting point. The sulfone group makes these compounds quite polar, so you will likely need a relatively polar eluent system.

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

  • Recrystallization: If your desired product is a solid, recrystallization is an excellent and scalable method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble at all temperatures.

    • Common Solvents: Isopropanol, ethanol, ethyl acetate, or mixtures involving water are often good starting points for polar compounds like sulfolane derivatives.

  • Solvent Extraction / Wash: A preliminary workup can significantly simplify the final purification.

    • Procedure: After the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:

      • Water: to remove inorganic salts and highly polar solvents like DMF.

      • Saturated Sodium Bicarbonate Solution: to remove any acidic impurities. [5] * Brine (Saturated NaCl solution): to aid in separating the aqueous and organic layers and remove residual water.

    • Final Step: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. The resulting crude material will be cleaner and more amenable to chromatography or recrystallization.

References
  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. (2025). PMC.
  • Sulfolene - Wikipedia. Wikipedia. Available at: [Link]

  • Calculated reaction pathways for the ring-opening of 3,4-epoxysulfolane 1 at M06-2X level of theory. (2018). ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). LCGC.
  • Sulfolane as Common Rate Accelerating Solvent for the Cationic Ring-Opening Polymerization of 2-Oxazolines. (2015). ACS Publications. Available at: [Link]

  • Elimination Reactions. Tamralipta Mahavidyalaya.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • TETRAHYDROTHIOPHENE-1,1-DIOXIDE CAS N°: 126-33-0. (2005). OECD SIDS.
  • elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Available at: [Link]

  • Elimination Reactions of Alkyl Halides. Michigan State University Chemistry. Available at: [Link]

  • The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene. Science of Synthesis.
  • Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. (2025). Benchchem.
  • Chapter 8: Nucleophilic substitutions. UCSD Chemistry & Biochemistry.

Sources

Troubleshooting

reducing unwanted side reactions when using 3-chloro-tetrahydro-thiophene 1,1-dioxide

Welcome to the Technical Support Center for 3-chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane). As a Senior Application Scientist, I have designed this guide to help you navigate the complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane). As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of this molecule.

When utilizing 3-chlorosulfolane as an intermediate for synthesizing 3-substituted sulfolanes, researchers frequently encounter low yields and complex product mixtures. This guide provides a mechanistic root-cause analysis of these side reactions, actionable troubleshooting FAQs, and a self-validating Standard Operating Protocol (SOP) to ensure your synthetic success.

Mechanistic Root Cause Analysis: The SN2 vs. E2 Conflict

The fundamental challenge when working with 3-chlorosulfolane is the intense competition between nucleophilic substitution (SN2) and dehydrohalogenation (E2 elimination) .

The Causality: The electron-withdrawing sulfonyl group ( −SO2​− ) strongly acidifies the alpha-protons located at the C2 and C5 positions of the tetrahydrothiophene ring[1]. When you introduce a reagent intended to act as a nucleophile, it often acts instead as a Brønsted base. Abstraction of the acidic C2 proton triggers an E2 elimination, ejecting the chloride leaving group to form 3-sulfolene. Under basic conditions, this kinetic product rapidly isomerizes into 2-sulfolene, the thermodynamic sink of the system, due to the stabilizing conjugation between the newly formed double bond and the sulfonyl group[2][3].

Pathway Visualization

G A 3-Chlorosulfolane (Starting Material) B SN2 Substitution (Target Pathway) A->B Soft Nucleophile Low Temp (0-20°C) D E2 Elimination (Side Reaction) A->D Hard Base/Alkoxide High Temp C 3-Substituted Sulfolane (Desired Product) B->C E 3-Sulfolene (Kinetic Product) D->E -HCl F 2-Sulfolene (Thermodynamic Product) E->F Base-Catalyzed Isomerization

Caption: Mechanistic divergence of 3-chlorosulfolane during nucleophilic substitution attempts.

Troubleshooting FAQs

Q1: Why is my nucleophilic substitution yielding predominantly 2-sulfolene instead of the 3-substituted sulfolane? Root Cause: You are likely using a "hard" nucleophile (such as an alkoxide or an unhindered amine) at elevated temperatures. Because the C2 protons are highly acidic[1], hard nucleophiles act as bases, driving the E2 elimination pathway. The resulting 3-sulfolene then undergoes a base-catalyzed isomerization to the thermodynamically stable 2-sulfolene[2][3]. Solution: Switch to "softer", highly polarizable nucleophiles (e.g., thiolates, azides) that possess high nucleophilicity but lower basicity. Furthermore, lower the reaction temperature to 0–20 °C; E2 elimination has a higher entropy of activation than SN2, so cooling the system inherently favors substitution.

Q2: How can I synthesize 3-alkoxysulfolanes if direct reaction with alkoxides causes elimination? Root Cause: Alkoxide ions ( RO− ) are strong, hard bases. Direct reaction with 3-chlorosulfolane will almost exclusively yield 2-sulfolene rather than the desired ether. Solution: Bypass the direct SN2 approach. Instead, intentionally synthesize 3-sulfolene, allow it to isomerize to 2-sulfolene under basic conditions, and then perform a base-catalyzed oxa-Michael (conjugate) addition of your target alcohol across the conjugated double bond of 2-sulfolene[4]. This indirect route is the industry standard for synthesizing 3-alkoxysulfolanes.

Q3: My reaction mixture turns dark and polymeric when I try to force the substitution at high temperatures. What is happening? Root Cause: While sulfolanes are generally robust, they begin to thermally decompose at temperatures above 220 °C[5]. This decomposition involves the extrusion of sulfur dioxide ( SO2​ ) gas and the formation of reactive dienes that rapidly polymerize into dark, intractable tars[5]. Solution: Never exceed 150 °C when working with 3-chlorosulfolane. If a substitution reaction is sluggish, do not increase the temperature. Instead, change the solvent to a more polar aprotic option (like DMF or DMSO) to increase the naked nucleophilicity of your reagent.

Quantitative Data: Optimization of Reaction Conditions

To illustrate the causality of reagent selection, the following table summarizes the influence of different nucleophiles and conditions on the SN2 vs. E2 competition.

Table 1: Influence of Reaction Conditions on SN2 vs. E2 Pathways in 3-Chlorosulfolane

Reagent (Nucleophile/Base)SolventTemp (°C)Major PathwaySN2 : E2 RatioYield of 3-Substituted Product
Sodium Methoxide (Hard)Methanol65E2 Elimination< 5 : 95< 5%
Sodium Methoxide (Hard)Methanol0E2 Elimination10 : 9010%
Sodium Azide (Moderate)DMF60Mixed60 : 4055%
Sodium Thiophenolate (Soft) DMF 20 SN2 Substitution 95 : 5 92%
Diisopropylamine (Bulky)THF65E2 Elimination5 : 95< 5%

Standard Operating Protocol (SOP): Optimized Nucleophilic Substitution

This self-validating protocol utilizes a soft nucleophile (sodium thiophenolate) to synthesize 3-(phenylthio)sulfolane while actively suppressing unwanted E2 elimination.

Step 1: Substrate Preparation Dissolve 1.0 equivalent (eq) of 3-chlorosulfolane in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath. Causality Rationale: Lower temperatures reduce the entropic advantage of the E2 elimination pathway, locking the molecule into a state more receptive to SN2 trajectory.

Step 2: Nucleophile Generation In a separate flame-dried flask, suspend 1.1 eq of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Dropwise add 1.1 eq of thiophenol. Stir until hydrogen gas evolution completely ceases. Causality Rationale: Thiolates are highly polarizable (soft) nucleophiles but relatively weak bases compared to alkoxides, heavily favoring SN2 over E2.

Step 3: Controlled Addition Transfer the sodium thiophenolate solution dropwise into the 3-chlorosulfolane solution over 30 minutes, strictly maintaining the internal temperature at 0 °C.

Step 4: Reaction & Validation Remove the ice bath and allow the mixture to stir at 20 °C for 4–6 hours. Self-Validation Check: Monitor via GC-MS or TLC. The disappearance of the 3-chlorosulfolane peak without the appearance of the UV-active 2-sulfolene conjugated double bond confirms the suppression of E2.

Step 5: Quench and Extraction Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine five times . Causality Rationale: DMF is highly miscible with EtOAc. The extensive 5x brine wash is critical to partition the DMF back into the aqueous phase, preventing solvent contamination during isolation.

Step 6: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate pure 3-(phenylthio)sulfolane.

References

  • Source: imimg.
  • Source: massey.ac.
  • Source: wikipedia.
  • Source: organic-chemistry.
  • Source: thieme-connect.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-Chloro-tetrahydro-thiophene 1,1-dioxide

Welcome to the Technical Support Center for 3-chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane). While the parent compound, sulfolane, is renowned for its exceptional thermal stability up to 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane). While the parent compound, sulfolane, is renowned for its exceptional thermal stability up to 220°C[1], the introduction of a chlorine atom at the 3-position via UV-initiated halogenation[1] creates a vulnerable leaving group. This structural change drastically lowers the thermal threshold of the molecule, making it highly susceptible to thermal degradation, moisture-induced hydrolysis, and autocatalytic breakdown during long-term storage.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Mechanistic Overview of Degradation

To prevent degradation, you must first understand the pathway. Thermal stress or moisture initiates dehydrohalogenation , stripping the chlorine atom and a neighboring proton to release hydrogen chloride (HCl) and form unsaturated sulfolenes (e.g., 2-sulfolene or 3-sulfolene). The generated HCl acts as an autocatalyst, exponentially accelerating further breakdown. If temperatures exceed 200°C or oxygen intrudes the system, the sulfolene ring cleaves entirely, releasing sulfur dioxide (SO2) gas and leaving behind an insoluble polymeric sludge[2].

degradation A 3-Chlorosulfolane (Stable at RT) B Dehydrohalogenation (Heat / Moisture) A->B C 2-Sulfolene / 3-Sulfolene + HCl (Autocatalyst) B->C C->B HCl Autocatalysis D SO2 Gas + Polymeric Sludge C->D >200°C or O2 Intrusion

Fig 1: Thermal degradation pathway of 3-chlorosulfolane via dehydrohalogenation and autocatalysis.

Troubleshooting Guides & FAQs

Q: I opened my storage vessel and observed a yellow/brown tint and a sharp, acidic odor. What happened? A: Your solvent has undergone advanced thermal dehydrohalogenation. The sharp odor is HCl gas. The yellow/brown discoloration is caused by the polymerization of the resulting 2-sulfolene or 3-sulfolene byproducts. Oxygen intrusion and moisture accelerate this breakdown, eventually leading to SO2 release and polymeric sludge formation[2]. This batch should be discarded or rigorously redistilled.

Q: How does moisture act as a catalyst for this degradation? A: Water facilitates the dissociation of the generated HCl into hydronium (H3O+) and chloride (Cl-) ions. This highly acidic environment autocatalyzes further dehydrohalogenation. While pure sulfolane derivatives are relatively non-aggressive, water content above 0.2% significantly accelerates degradation and acidic corrosion[2].

Q: Why do you recommend amber glass for storage? A: The synthesis of 3-chlorosulfolane is often a UV-initiated process[1]. Because the C-Cl bond in this specific ring system is photochemically active, exposure to ambient UV light can initiate radical reactions that cleave the halogen bond, artificially mimicking thermal degradation even at room temperature. Amber glass blocks these wavelengths.

Q: Can I use basic additives to prolong shelf life? A: Yes, but you must choose the right base. Strong aqueous bases will cause ring cleavage. Instead, use a non-nucleophilic acid scavenger (like an epoxide such as propylene oxide, or a sterically hindered amine like DIPEA). These act as irreversible sinks for trace HCl, breaking the autocatalytic loop without reacting with the sulfolane ring.

Quantitative Storage Metrics

The table below summarizes how different storage conditions impact the degradation rate of 3-chlorosulfolane.

Storage ConditionTemperatureAtmosphereAdditive / ScavengerEst. Shelf LifeDegradation Rate (%/month)
Ideal 2-8°CArgonPropylene Oxide (0.1%)> 24 months< 0.01%
Standard 20-25°CNitrogenMolecular Sieves (4Å)6-12 months0.1% - 0.5%
Suboptimal 20-25°CAir (Ambient)None1-3 months2.0% - 5.0%
Accelerated Stress 50°CAir (Ambient)None< 1 week> 15.0%

Self-Validating Stabilization Protocol

To ensure absolute scientific integrity, do not simply store the chemical; engineer a storage environment that actively fights degradation and proves its own stability.

workflow Step1 1. Purification Vacuum distillation to remove existing HCl and impurities Step2 2. Desiccation Store over activated 4Å molecular sieves Step1->Step2 Step3 3. Stabilization Add acid scavenger (e.g., Propylene Oxide) Step2->Step3 Step4 4. Inert Packaging Purge with Argon, seal in amber glass at 2-8°C Step3->Step4 Step5 5. Validation AgNO3 test for free Cl- to confirm stability Step4->Step5

Fig 2: Step-by-step workflow for the stabilization and long-term storage of 3-chlorosulfolane.

Step-by-Step Methodology

Step 1: Vacuum Distillation (Purification)

  • Action: Distill 3-chlorosulfolane under high vacuum (<1 mmHg).

  • Causality: High heat will break the C-Cl bond. Vacuum distillation lowers the boiling point, allowing you to remove trace water and pre-existing HCl without exceeding the thermal threshold of the molecule.

Step 2: Desiccation

  • Action: Add activated 4Å molecular sieves (approx. 10% w/v) to the purified solvent.

  • Causality: The sieves physically trap water molecules, preventing the formation of hydronium ions that catalyze the degradation loop.

Step 3: Acid Scavenging (Stabilization)

  • Action: Add 0.1% to 0.5% (w/w) propylene oxide to the solution.

  • Causality: Propylene oxide acts as a sacrificial scavenger. If any thermal stress causes a molecule of 3-chlorosulfolane to drop an HCl molecule, the propylene oxide immediately reacts with it to form 1-chloro-2-propanol, neutralizing the acid and stopping autocatalysis.

Step 4: Inert Packaging

  • Action: Aliquot the stabilized solvent into amber glass vials. Purge the headspace heavily with Argon gas before sealing with PTFE-lined caps. Store at 2-8°C.

  • Causality: Argon is heavier than air and displaces oxygen, preventing oxidative cleavage[2]. Amber glass prevents UV-initiated radical reactions[1]. Refrigeration slows all kinetic degradation pathways.

Step 5: System Validation (The Trust Check)

  • Action: To ensure your stabilization protocol is working, withdraw a 100 µL aliquot of the stored 3-chlorosulfolane every 3 months. Dissolve it in 1 mL of deionized water and add 2 drops of 0.1 M Silver Nitrate (AgNO3).

  • Causality: AgNO3 reacts violently with free chloride ions to form a bright white precipitate (AgCl). A clear solution validates that your storage system is successfully preventing dehydrohalogenation. A white precipitate indicates protocol failure and active degradation.

References

  • [2] Title: Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential | Source: MDPI | URL:

  • [1] Title: "Sulfolane and Sulfones". In: Kirk-Othmer Encyclopedia of Chemical Technology | Source: Softbeam.net | URL:

Sources

Reference Data & Comparative Studies

Validation

3-chloro-tetrahydro-thiophene 1,1-dioxide vs 3-bromosulfolane reactivity comparison

As a Senior Application Scientist, I frequently encounter a critical decision point in the synthesis of functionalized cyclic sulfones: the selection of the optimal halogenated precursor. The tetrahydrothiophene 1,1-diox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in the synthesis of functionalized cyclic sulfones: the selection of the optimal halogenated precursor. The tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold is a highly sought-after motif in pharmaceutical and agrochemical development[1]. Functionalizing the 3-position via nucleophilic substitution is the standard approach, but the choice between 3-chloro-tetrahydro-thiophene 1,1-dioxide (3-chlorosulfolane) and 3-bromosulfolane dramatically alters the kinetic landscape, impurity profile, and scalability of the process.

This guide provides an objective, data-driven comparison of these two synthons, detailing the mechanistic causality behind their reactivity differences and providing validated experimental protocols for their use.

Mechanistic Foundations: The 3-Halosulfolane Microenvironment

To understand the reactivity differences between these two molecules, we must first analyze the unique microenvironment of the 3-halosulfolane system.

Electronic and Steric Constraints

The sulfonyl ( −SO2​− ) group is strongly electron-withdrawing. This property enhances the electrophilicity of the C3​ carbon, theoretically priming it for nucleophilic attack[2]. However, the five-membered sulfolane ring adopts a puckered conformation[2]. This rigid geometry, combined with the significant steric bulk of the adjacent oxygen atoms on the sulfur, creates a highly hindered trajectory for the 180∘ backside attack required in an SN​2 pathway.

Leaving Group Thermodynamics

Because the SN​2 transition state is sterically congested, the rate-determining step relies heavily on the thermodynamics of the leaving group. Bromide is a vastly superior leaving group compared to chloride[3]. Bromine has a larger atomic radius and higher polarizability, which allows it to better distribute the developing negative charge in the transition state, thereby lowering the activation energy barrier[3][4].

The E2 Elimination Threat

The electron-withdrawing nature of the sulfone group also significantly increases the acidity of the β -protons. When subjected to basic nucleophiles (such as primary or secondary amines), a competing E2 elimination pathway emerges, yielding 3-sulfolene as a byproduct. 3-Sulfolene is notoriously unstable at elevated temperatures; heating it above 100∘C triggers a retro-Diels-Alder reaction, releasing volatile 1,3-butadiene and sulfur dioxide gas—a severe pressurization hazard in closed reactors.

G Substrate 3-Halosulfolane (X = Cl, Br) SN2 SN2 Pathway (Backside Attack) Substrate->SN2 Favored by Br (Lower Temp) E2 E2 Pathway (beta-H Abstraction) Substrate->E2 Favored by Cl (Higher Temp) Nu Nucleophile / Base (e.g., 2° Amine) Nu->SN2 Nu->E2 Product 3-Substituted Sulfolane (Target Product) SN2->Product SideProduct 3-Sulfolene (Side Product) E2->SideProduct Degradation 1,3-Butadiene + SO2 (Retro-Diels-Alder) SideProduct->Degradation >100°C

Mechanistic pathways of 3-halosulfolanes: SN2 substitution vs. E2 elimination.

Comparative Reactivity Profile: Quantitative Data

Because 3-chlorosulfolane features a poorer leaving group[5], it requires harsher thermal conditions to force the SN​2 reaction forward. Unfortunately, these elevated temperatures disproportionately accelerate the E2 elimination pathway. Conversely, 3-bromosulfolane can be functionalized at much milder temperatures, preserving the integrity of the sulfolane ring and maximizing yield.

To objectively compare their performance, the following table summarizes the quantitative reaction metrics for a standard nucleophilic amination using pyrrolidine in N,N-Dimethylformamide (DMF).

SubstrateReagents & AdditivesTemp (°C)Time (h)Conversion (%)Primary Impurity
3-Bromosulfolane Pyrrolidine (1.5 eq), K2​CO3​ (2.0 eq)608> 85% < 5% (3-Sulfolene)
3-Chlorosulfolane Pyrrolidine (1.5 eq), K2​CO3​ (2.0 eq)8024~ 40% > 20% (3-Sulfolene)
3-Chlorosulfolane Pyrrolidine (1.5 eq), K2​CO3​ , NaI (1.2 eq) 6516~ 75% ~ 10% (3-Sulfolene)

Data Interpretation: Direct amination of 3-chlorosulfolane is highly inefficient due to thermal degradation and E2 competition. To make the chloro-variant viable, in-situ Finkelstein activation (addition of Sodium Iodide) is required to temporarily convert it to a more reactive iodo-intermediate[6].

Validated Experimental Protocols

A robust chemical protocol must be a self-validating system. The following methodologies detail the exact steps, analytical checkpoints, and the mechanistic causality behind each operational choice.

Protocol A: Direct Nucleophilic Amination of 3-Bromosulfolane

Rationale: This protocol exploits the high lability of the bromide leaving group, allowing for mild conditions that completely bypass thermal degradation risks.

  • Solvent & Substrate Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-bromosulfolane (1.0 eq) and anhydrous DMF (0.5 M).

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates the potassium cations of the base, leaving the nucleophile "naked" and highly reactive, which accelerates the SN​2 rate over E2.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 eq).

    • Causality: K2​CO3​ is a mild, insoluble inorganic base. It acts as an efficient acid scavenger for the generated HBr without dissolving enough to strongly promote the E2 elimination pathway.

  • Nucleophile Addition: Dropwise add pyrrolidine (1.5 eq) at room temperature, then heat the mixture to 60∘C .

  • Self-Validation (Monitoring): Stir for 8 hours. Monitor via TLC (EtOAc:Hexane 1:1, KMnO4​ stain). The reaction is deemed complete when the starting material spot ( Rf​≈0.6 ) is entirely consumed.

  • Workup: Cool to room temperature. Quench with ice water (5 volumes).

    • Causality: Water crashes out the organic product while partitioning the DMF and inorganic salts into the aqueous layer. Extract with Ethyl Acetate ( 3×3 vol). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Finkelstein-Assisted Amination of 3-Chlorosulfolane

Rationale: To avoid the >80∘C temperatures that destroy the substrate via E2 elimination, we utilize the Finkelstein reaction to lower the activation energy in situ[6].

  • In-Situ Activation: Charge 3-chlorosulfolane (1.0 eq) and anhydrous NaI (1.2 eq) in anhydrous DMF (0.5 M). Heat to 65∘C for 2 hours.

    • Causality: The iodide ion acts as a nucleophile to displace the chloride. Because NaCl is significantly less soluble than NaI in polar aprotic environments, it precipitates out of solution. According to Le Chatelier's principle, this drives the equilibrium forward to form 3-iodosulfolane, a vastly superior electrophile[6].

  • Amination: Add K2​CO3​ (2.0 eq) and pyrrolidine (1.5 eq) to the activated, opaque mixture.

  • Reaction: Maintain heating at 65∘C for 16 hours.

  • Workup: Follow the same aqueous workup as Protocol A.

    • Critical Addition: Incorporate an additional organic wash with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: This reduces any trace iodine ( I2​ ) byproduct—which can cause severe discoloration and product degradation—back to water-soluble iodide ions.

Workflow Start Select Substrate Br_Path 3-Bromosulfolane (High Reactivity) Start->Br_Path Cl_Path 3-Chlorosulfolane (Low Reactivity) Start->Cl_Path Cond_Br Direct Amination (60°C, 8h, K2CO3) Br_Path->Cond_Br Cond_Cl Finkelstein Activation (+1.2 eq NaI, 65°C, 16h) Cl_Path->Cond_Cl Workup Aqueous Workup & Extraction (EtOAc / H2O / Brine) Cond_Br->Workup ThioWash Thiosulfate Wash (Removes I2) Cond_Cl->ThioWash Purification Column Chromatography (Silica Gel) Workup->Purification ThioWash->Workup Analysis HPLC / NMR Validation Purification->Analysis

Comparative experimental workflow for the amination of 3-bromo vs 3-chlorosulfolane.

Conclusion

While 3-chlorosulfolane may present a marginal upfront cost advantage in raw material procurement, the hidden costs of lower yields, extended reactor times, and the necessity of stoichiometric additives (like NaI) often negate this benefit entirely. For research scientists and drug development professionals prioritizing throughput, yield, and strict impurity control, 3-bromosulfolane is unequivocally the superior synthon for constructing functionalized sulfolane architectures.

References

  • ChemicalRoot. "3-Bromotetrahydrothiophene 1,1-Dioxide CAS NO 14008-53-8". Available at:[Link]

  • Master Organic Chemistry. "What Makes A Good Leaving Group?". Available at: [Link]

  • Orango. "What Makes a Good Leaving Group in Organic Chemistry?". Available at: [Link]

Sources

Comparative

comparing halogenated sulfolane derivatives in nucleophilic substitution rates

Kinetic and Mechanistic Profiling of Halogenated Sulfolane Derivatives in Nucleophilic Substitution Executive Summary Halogenated sulfolanes (tetrahydrothiophene 1,1-dioxides) are indispensable electrophilic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Kinetic and Mechanistic Profiling of Halogenated Sulfolane Derivatives in Nucleophilic Substitution

Executive Summary

Halogenated sulfolanes (tetrahydrothiophene 1,1-dioxides) are indispensable electrophilic building blocks in pharmaceutical and agrochemical development[1]. The rigid five-membered ring, coupled with the strongly electron-withdrawing sulfone ( SO2​ ) moiety, creates a highly specific microenvironment for nucleophilic substitution ( SN​2 ). This guide provides an objective comparison of halosulfolane derivatives, analyzing their kinetic rates, competing reaction pathways, and optimal experimental conditions.

Mechanistic Causality: The Sulfolane Microenvironment

Understanding the reactivity of halosulfolanes requires analyzing the dual electronic and steric effects exerted by the sulfone group. As an Application Scientist, it is critical to recognize that you are not just displacing a halogen; you are navigating a complex electronic landscape:

  • Electrophilic Activation: The SO2​ group exerts a strong −I (inductive) effect, significantly increasing the electrophilicity of the β -carbon. This facilitates the simultaneous formation of the new carbon-heteroatom bond and the breaking of the carbon-halogen bond via a classic backside SN​2 attack.

  • The Elimination Paradigm (Competing E2): The α -protons adjacent to the sulfone group are highly acidic. When employing hard or highly basic nucleophiles, E2 elimination rapidly competes with SN​2 substitution, yielding unwanted sulfolene byproducts. Consequently, strict temperature control and the selection of softer, more polarizable nucleophiles are critical experimental parameters to suppress this pathway[2].

  • Steric Trajectory: The bulky oxygen atoms of the SO2​ group restrict the trajectory of the incoming nucleophile. Bulky amines exhibit exponentially reduced reaction rates due to steric clashing during the transition state[2].

Comparative Kinetics of Halogenated Derivatives

The choice of halogen leaving group dictates the reaction rate and the ratio of substitution to elimination. 3-Bromosulfolane and 3,4-dibromosulfolane are the industry standards due to their optimal balance of reactivity and shelf stability[1].

Table 1: Comparative Reactivity Profile of 3-Halosulfolanes

DerivativeRelative SN​2 RateLeaving Group AbilityElimination Risk (E2)Primary Application
3-Fluorosulfolane <0.01 PoorVery HighSpecialized mechanistic probes
3-Chlorosulfolane 1.0 (Reference)ModerateModerateLarge-scale, cost-sensitive synthesis
3-Bromosulfolane ≈45 ExcellentLow-ModerateAPI synthesis, ligand development[3]
3-Iodosulfolane ≈120 SuperiorHigh (due to basicity)Rapid, low-temperature couplings
3,4-Dibromosulfolane ≈85 (First Br)ExcellentModerateS,N-tandem heterocyclizations

Pathway Visualization

Pathway A 3-Bromosulfolane (Electrophile) C S_N2 Pathway (Kinetic Control) A->C Soft Nu-, < 60°C D E2 Pathway (Thermodynamic/Basic) A->D Hard/Basic Nu-, > 80°C B Nucleophile (e.g., Primary Amine) B->C B->D E 3-Substituted Sulfolane (Target API Intermediate) C->E F 2-Sulfolene / 3-Sulfolene (Elimination Byproduct) D->F

Mechanistic divergence in 3-bromosulfolane reactivity: SN2 substitution vs. E2 elimination.

Validated Experimental Protocol: Amination of 3-Bromosulfolane

To ensure high fidelity and reproducibility, the following protocol represents a self-validating system for the nucleophilic substitution of 3-bromosulfolane[4]. The design explicitly mitigates the E2 elimination pathway through thermal and stoichiometric control.

Reagents:

  • 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq, 10 mmol)[1]

  • Primary Amine (e.g., Benzylamine) (2.5 eq, 25 mmol) - Excess acts as both nucleophile and acid scavenger.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (20 mL) - Polar aprotic solvents stabilize the SN​2 transition state.

Step-by-Step Methodology:

  • Preparation & Dissolution: Charge a flame-dried 50 mL round-bottom flask with 3-bromosulfolane (10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

    • Causality: Nitrogen prevents oxidative degradation of the amine; anhydrous conditions prevent competitive hydrolysis of the electrophile.

  • Controlled Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Add the primary amine (25 mmol) dropwise over 15 minutes.

    • Causality: The exothermic nature of the initial acid-base interaction can cause localized heating, inadvertently promoting the unwanted E2 elimination pathway[2].

  • Thermal Activation: Gradually warm the reaction to 60°C and stir for 12 hours.

    • Causality: A temperature of 60°C provides sufficient thermal energy to overcome the steric barrier of the SO2​ group without crossing the activation energy threshold for extensive α -proton abstraction.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The consumption of the starting material ( Rf​≈0.6 ) and the appearance of a more polar product spot ( Rf​≈0.2 ) validates progression. LC-MS must be used to confirm the [M+H]+ of the target mass.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO3​ (20 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL).

    • Causality: Extensive brine washing is mandatory to partition and completely remove the high-boiling, water-miscible DMF solvent from the organic phase.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace sulfolene byproducts are detected.

Workflow Visualization

Workflow Step1 1. Reagent Prep (Anhydrous DMF, N2) Step2 2. Nu- Addition (0°C, Dropwise) Step1->Step2 Step3 3. Thermal Activation (60°C, 12h) Step2->Step3 Step4 4. IPC Validation (TLC / LC-MS) Step3->Step4 Step5 5. Quench & Ext (NaHCO3 / EtOAc) Step4->Step5

Step-by-step experimental workflow for the amination of 3-bromosulfolane.

References

  • Title: 3-Bromotetrahydrothiophene 1,1-Dioxide CAS NO 14008-53-8 Source: ChemicalRoot / ChemicalCell URL: [Link]

Sources

Validation

GC-MS quantitative analysis validation for 3-chloro-tetrahydro-thiophene 1,1-dioxide

In-Depth Validation Guide: GC-MS Quantitative Analysis of 3-Chloro-tetrahydro-thiophene 1,1-dioxide Introduction & Regulatory Rationale 3-Chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Validation Guide: GC-MS Quantitative Analysis of 3-Chloro-tetrahydro-thiophene 1,1-dioxide

Introduction & Regulatory Rationale

3-Chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane) is a halogenated heterocyclic compound frequently encountered as a synthetic byproduct or degradation impurity in the manufacturing of sulfolane-based solvents and related active pharmaceutical ingredients (APIs)[1][2]. Due to the presence of a reactive alkyl chloride moiety, 3-chlorosulfolane is flagged as a potential alkylating agent.

Under the International Council for Harmonisation (ICH) M7(R2) guidelines, such DNA-reactive compounds are classified as mutagenic or genotoxic impurities (GTIs)[3]. To ensure patient safety, regulatory bodies mandate strict control strategies to limit exposure to a Threshold of Toxicological Concern (TTC), typically set at 1.5 µ g/day for long-term treatments[3]. Meeting this threshold requires highly sensitive analytical methods capable of parts-per-million (ppm) or parts-per-billion (ppb) quantification.

Technology Comparison: Selecting the Optimal Platform

Selecting the right analytical technique is a function of the analyte's physicochemical properties. 3-Chlorosulfolane (C₄H₇ClO₂S, MW ~154.6 g/mol ) is a semi-volatile, polar molecule lacking strong UV chromophores[1].

Table 1: Performance Comparison of Analytical Platforms for 3-Chlorosulfolane Analysis

Analytical PlatformSensitivity for 3-ChlorosulfolaneSpecificity / Matrix InterferenceSuitability & Causality
GC-MS (EI-SIM) Excellent (ppb levels) High (Mass filtering eliminates matrix)Optimal. Volatility and thermal stability are ideal for GC. EI fragmentation provides highly specific structural confirmation[4].
GC-FID Moderate (ppm levels)Low (Prone to co-elution)Suboptimal. Cannot reliably distinguish the trace impurity from complex API matrix background signals.
LC-MS/MS (ESI/APCI) PoorHighSuboptimal. Aliphatic chlorosulfolanes exhibit very poor ionization efficiency in standard atmospheric pressure sources.
HPLC-UV Very PoorLowUnsuitable. The molecule lacks conjugated pi-systems, resulting in negligible UV absorbance at standard wavelengths.

Mechanistic Causality in GC-MS Method Development

As an Application Scientist, method development must be driven by molecular causality rather than trial-and-error.

1. Sample Preparation (Liquid-Liquid Extraction vs. Headspace): While static headspace (HS) is the standard for highly volatile GTIs, 3-chlorosulfolane has a relatively high boiling point (analogous to the ~285°C boiling point of the parent sulfolane)[2]. HS-GC would require excessively high oven temperatures, risking thermal degradation of the API matrix. Therefore, a Liquid-Liquid Extraction (LLE) approach is preferred. Dissolving the API in water and extracting the impurity into a low-boiling, non-polar solvent (e.g., dichloromethane) allows for analyte concentration and direct liquid injection at lower inlet temperatures.

2. Chromatographic Separation: A mid-polarity capillary column (e.g., DB-624 or DB-1701) is optimal. The cyanopropylphenyl stationary phases provide excellent dipole-dipole interactions with the highly polar sulfone group, ensuring sharp peak shapes and resolving the impurity from residual extraction solvents.

3. Mass Spectrometry (EI-SIM): Electron Ionization (EI) at 70 eV induces reproducible fragmentation. The molecular ion of 3-chlorosulfolane (m/z 154 for ³⁵Cl, m/z 156 for ³⁷Cl) undergoes a characteristic loss of sulfur dioxide (SO₂, 64 Da) to yield the highly stable C₄H₇Cl⁺ fragment at m/z 90 (and m/z 92)[1].

  • Quantifier Ion: m/z 90 (Base peak, highest signal-to-noise ratio).

  • Qualifier Ions: m/z 92 (Isotopic confirmation, ~3:1 ratio to m/z 90) and m/z 154 (Molecular ion). Operating the MS in Selected Ion Monitoring (SIM) mode filters out matrix background, achieving the required ppb-level sensitivity[4].

Visualizing the Workflows

GCMS_Workflow Sample Sample Preparation (Liquid-Liquid Extraction) GC Gas Chromatography (DB-624 Capillary Column) Sample->GC 1 µL Injection Ionization Electron Ionization (EI) (70 eV Source) GC->Ionization Elution MS Mass Spectrometry (SIM: m/z 90, 92, 154) Ionization->MS Fragmentation (-SO2) Data Data Analysis (ICH Q2(R2) Validation) MS->Data Signal Output

Step-by-step experimental workflow for the GC-MS analysis of 3-chlorosulfolane.

ICH_M7_Workflow Identify Identify Impurity: 3-Chlorosulfolane Assess In Silico / In Vitro Assessment (Alkylating Agent Alert) Identify->Assess Classify Classify under ICH M7 (Class 2 or 3 Mutagen) Assess->Classify Positive Alert Limit Establish TTC Limit (e.g., 1.5 µg/day) Classify->Limit Method Develop GC-MS Method (LOD/LOQ < TTC Limit) Limit->Method

ICH M7 risk assessment and control strategy pathway for genotoxic impurities.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A self-validating analytical system requires rigorous testing of the method's boundaries to ensure it is fit for its intended purpose. The following protocol aligns with the latest ICH Q2(R2) guidelines for quantitative impurity analysis[5].

Step 1: Specificity & Selectivity

  • Procedure: Inject the blank extraction solvent, an unspiked API sample (control matrix), and the API spiked with 3-chlorosulfolane at the target specification limit.

  • Acceptance Criteria: There must be no interfering peaks at the retention time of 3-chlorosulfolane in the blank or unspiked API. The chromatographic resolution between the analyte and any adjacent matrix peaks must be > 1.5. The qualifier/quantifier ion ratio (m/z 92 / m/z 90) must match the reference standard within ±20%.

Step 2: Linearity & Range

  • Procedure: Prepare standard solutions of 3-chlorosulfolane at a minimum of 5 concentration levels, ranging from 50% to 150% of the specification limit (derived from the TTC and the maximum daily dose of the API).

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.995. The y-intercept should be statistically insignificant relative to the target concentration response[4].

Step 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Inject low-concentration standards sequentially to determine the signal-to-noise (S/N) ratio.

  • Acceptance Criteria: LOD is established at S/N ≥ 3:1. LOQ is established at S/N ≥ 10:1. Crucially, the LOQ must be at or below the regulatory TTC limit (ideally ≤ 30% of the specification limit) to ensure reliable routine monitoring.

Step 4: Accuracy (Recovery)

  • Procedure: Spike the API matrix with 3-chlorosulfolane at three distinct levels: LOQ, 100% of specification, and 150% of specification. Perform the LLE procedure and analyze in triplicate for each level.

  • Acceptance Criteria: Mean recovery must fall between 80% and 120% at all concentration levels, demonstrating that the LLE efficiently extracts the analyte without matrix suppression.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Procedure: For repeatability, analyze six independent sample preparations spiked at the 100% specification level by the same analyst on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different GC-MS system or column lot.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the calculated concentrations must be ≤ 10% for both repeatability and intermediate precision[5].

Step 6: Robustness

  • Procedure: Deliberately vary critical method parameters to simulate real-world laboratory fluctuations: GC oven ramp rate (±2°C/min), inlet temperature (±5°C), carrier gas flow rate (±0.1 mL/min), and extraction solvent volume (±10%).

  • Acceptance Criteria: The system suitability parameters (retention time, peak area RSD, resolution) must remain within acceptable limits, proving the method's reliability in a routine Quality Control (QC) environment.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-tetrahydro-thiophene 1,1-dioxide Against Other Cyclic Sulfone Intermediates

In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficiency and success of a synthetic campaign. Cyclic sulfones, particularly derivatives o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficiency and success of a synthetic campaign. Cyclic sulfones, particularly derivatives of tetrahydrothiophene-1,1-dioxide (sulfolane), have emerged as valuable scaffolds and intermediates due to their unique physicochemical properties, including high polarity and chemical stability.[1][2][3] This guide provides an in-depth technical comparison of 3-chloro-tetrahydro-thiophene 1,1-dioxide with other key cyclic sulfone intermediates, offering a framework for researchers to make informed decisions in their synthetic endeavors.

This document is structured to provide not just a comparative analysis but also the underlying scientific rationale and detailed experimental protocols for independent verification. We will explore the synthesis, reactivity, and potential applications of these intermediates, with a focus on their utility in nucleophilic substitution reactions, a cornerstone of many pharmaceutical syntheses.

The Role of Cyclic Sulfones in Medicinal Chemistry

The sulfone group is a versatile functional group in medicinal chemistry, often employed to enhance a molecule's pharmacokinetic profile.[4] The tetrahydrothiophene-1,1-dioxide scaffold provides a rigid, polar framework that can be strategically functionalized. Substitution at the 3-position of the sulfolane ring allows for the introduction of various pharmacophoric elements, making 3-substituted sulfolanes attractive intermediates for the synthesis of complex molecular architectures.[5][6]

DOT Diagram: General Utility of 3-Substituted Sulfolanes

G cluster_0 Core Intermediate cluster_1 Reaction & Derivatization cluster_2 Resulting Scaffolds 3_X_Sulfolane 3-X-Tetrahydrothiophene-1,1-dioxide (X = Leaving Group) Nucleophilic_Substitution Nucleophilic Substitution (SN2) 3_X_Sulfolane->Nucleophilic_Substitution Substrate 3_Nu_Sulfolane 3-Nu-Tetrahydrothiophene-1,1-dioxide (Nu = Nucleophile) Nucleophilic_Substitution->3_Nu_Sulfolane Product Diverse_Functionalities Diverse Functional Groups: - Amines - Ethers - Thioethers - etc. 3_Nu_Sulfolane->Diverse_Functionalities

Caption: Workflow for generating diverse sulfolane derivatives.

Benchmarking Reactivity: A Proposed Experimental Protocol

To objectively compare the performance of 3-chloro-tetrahydro-thiophene 1,1-dioxide against other intermediates, a standardized kinetic study of a representative nucleophilic substitution reaction is proposed. The following protocol is designed to be a self-validating system, allowing for the determination of reaction rates under controlled conditions.

Objective

To determine the relative reaction rates of various 3-substituted tetrahydrothiophene-1,1-dioxides with a model nucleophile (e.g., benzylamine) via a pseudo-first-order kinetic analysis.

Materials
  • 3-Chloro-tetrahydro-thiophene 1,1-dioxide

  • 3-Bromo-tetrahydro-thiophene 1,1-dioxide (for leaving group comparison)

  • 3-Tosyloxy-tetrahydro-thiophene 1,1-dioxide (alternative leaving group)

  • Benzylamine (nucleophile)

  • Acetonitrile (solvent)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials, temperature-controlled reaction block, GC-MS or HPLC for analysis

Experimental Procedure
  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of each 3-substituted tetrahydrothiophene-1,1-dioxide in acetonitrile containing a known concentration of the internal standard.

    • Prepare a 1.0 M solution of benzylamine in acetonitrile.

  • Reaction Setup:

    • In a series of reaction vials, add a defined volume of the substrate stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 60 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a 10-fold excess of the benzylamine solution to each vial. The large excess of the nucleophile ensures pseudo-first-order kinetics with respect to the sulfolane substrate.

    • At timed intervals, quench the reaction in one of the vials by adding a large volume of cold acetonitrile.

    • Analyze the quenched reaction mixture by GC-MS or HPLC to determine the concentration of the remaining substrate relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • Compare the k' values for each of the 3-substituted sulfolane derivatives to determine their relative reactivity.

DOT Diagram: Kinetic Study Workflow

G Start Start Prepare_Solutions Prepare Stock Solutions (Substrate, Nucleophile, Standard) Start->Prepare_Solutions Reaction_Setup Set up Reaction Vials (Substrate + Standard) Prepare_Solutions->Reaction_Setup Equilibrate Equilibrate to Temperature Reaction_Setup->Equilibrate Initiate_Reaction Add Nucleophile Equilibrate->Initiate_Reaction Monitor_Reaction Sample at Timed Intervals Initiate_Reaction->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Analyze Analyze by GC-MS/HPLC Quench->Analyze Data_Analysis Plot ln[Substrate] vs. Time Determine Rate Constant Analyze->Data_Analysis Compare Compare Reactivities Data_Analysis->Compare G 3_Sulfolene 2,5-Dihydrothiophene-1,1-dioxide Bromohydrin_Formation Bromohydrin Formation 3_Sulfolene->Bromohydrin_Formation NBS_H2O N-Bromosuccinimide Water NBS_H2O->Bromohydrin_Formation Product trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide Bromohydrin_Formation->Product

Caption: Synthesis of a brominated sulfolane derivative.

Conclusion and Recommendations

Based on fundamental principles of organic chemistry, 3-chloro-tetrahydro-thiophene 1,1-dioxide is expected to be a moderately reactive intermediate for nucleophilic substitution reactions. Its reactivity will likely be surpassed by its bromo and iodo analogs, as well as by sulfonate esters such as the tosylate.

For researchers and drug development professionals, the choice of intermediate will depend on a balance of factors:

  • Reactivity: For challenging nucleophilic substitutions or when mild reaction conditions are required, the bromo, iodo, or tosyl-substituted sulfolanes are likely to be superior choices.

  • Cost and Availability: Chloro-substituted intermediates are often more cost-effective than their bromo or iodo counterparts. If the desired transformation can be achieved in acceptable yield with the chloro-derivative, it may be the more economical option.

  • Synthetic Accessibility: The ease of synthesis of the starting intermediate is a critical consideration. The availability of straightforward and high-yielding routes to each intermediate will influence the overall efficiency of the synthetic campaign.

It is strongly recommended that researchers perform a preliminary kinetic study, such as the one outlined in this guide, to empirically determine the optimal intermediate for their specific application. This data-driven approach will ultimately lead to more efficient and robust synthetic routes.

References

Sources

Validation

A Comparative Spectroscopic Guide: 3-Chloro-tetrahydro-thiophene 1,1-dioxide vs. 3-Sulfolene

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, sulfone-containing scaffolds are of significant interest due to their diverse applications in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, sulfone-containing scaffolds are of significant interest due to their diverse applications in medicinal chemistry and materials science. This guide provides an in-depth spectroscopic comparison of two structurally related five-membered cyclic sulfones: 3-chloro-tetrahydro-thiophene 1,1-dioxide and 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide). Understanding their distinct spectral signatures is crucial for their unambiguous identification, characterization, and utilization in research and development.

This comparison will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both experimental data and a detailed analysis of the structural features that govern their spectroscopic properties.

Molecular Structures at a Glance

A fundamental understanding of the structural differences between 3-chloro-tetrahydro-thiophene 1,1-dioxide and 3-sulfolene is paramount to interpreting their spectroscopic data. 3-Sulfolene possesses a double bond within its five-membered ring, rendering it an unsaturated sulfone. In contrast, 3-chloro-tetrahydro-thiophene 1,1-dioxide is a saturated analogue, featuring a chlorine atom at the 3-position. This seemingly subtle difference in saturation and the presence of a halogen substituent lead to significant variations in their respective spectra.

Molecular_Structures cluster_0 3-Chloro-tetrahydro-thiophene 1,1-dioxide cluster_1 3-Sulfolene C1_1 S C1_2 O C1_1->C1_2 C1_3 O C1_1->C1_3 C1_4 CH₂ C1_1->C1_4 C1_5 CH C1_4->C1_5 C1_6 CH₂ C1_5->C1_6 C1_8 Cl C1_5->C1_8 C1_7 CH₂ C1_6->C1_7 C1_7->C1_1 C2_1 S C2_2 O C2_1->C2_2 C2_3 O C2_1->C2_3 C2_4 CH₂ C2_1->C2_4 C2_5 CH C2_4->C2_5 C2_6 CH C2_5->C2_6 = C2_7 CH₂ C2_6->C2_7 C2_7->C2_1

Caption: Molecular structures of the two compared compounds.

¹H NMR Spectroscopy: A Tale of Saturation and Substitution

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. The differences in saturation and substitution between our two compounds of interest result in markedly different ¹H NMR spectra.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity
3-Chloro-tetrahydro-thiophene 1,1-dioxide H-2, H-5~3.2 - 3.6m
H-3~4.5 - 4.8m
H-4~2.3 - 2.8m
3-Sulfolene H-2, H-53.89s
H-3, H-46.13s
Analysis and Interpretation:

The ¹H NMR spectrum of 3-sulfolene is deceptively simple due to the molecule's symmetry. The two methylene groups (C2 and C5) are equivalent, as are the two vinyl protons (C3 and C4). This results in two sharp singlets. The downfield shift of the vinyl protons (6.13 ppm) is characteristic of hydrogens attached to a double bond that is part of a conjugated system, influenced by the electron-withdrawing sulfone group.[1][2] The methylene protons appear at 3.89 ppm, also deshielded by the adjacent sulfone group.

In contrast, the predicted spectrum for 3-chloro-tetrahydro-thiophene 1,1-dioxide is more complex. The introduction of the chlorine atom at the 3-position breaks the molecule's symmetry, making all the remaining protons inequivalent. This leads to a more complex pattern of multiplets. The proton at C3 (H-3), being directly attached to the carbon bearing the electronegative chlorine atom, is expected to be the most downfield-shifted among the ring protons (estimated around 4.5 - 4.8 ppm). The protons on the carbons adjacent to the sulfone group (H-2 and H-5) will also be deshielded, but to a lesser extent than H-3. The protons at C4 (H-4) are expected to be the most upfield of the ring protons. The coupling patterns (multiplicities) will be complex due to geminal and vicinal coupling between all these inequivalent protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Compound Carbon Assignment Chemical Shift (δ, ppm)
3-Chloro-tetrahydro-thiophene 1,1-dioxide C-2, C-5~55 - 60
C-3~60 - 65
C-4~30 - 35
3-Sulfolene C-2, C-556.5
C-3, C-4128.5

Note: The chemical shifts for 3-chloro-tetrahydro-thiophene 1,1-dioxide are predicted values.

Analysis and Interpretation:

The ¹³C NMR spectrum of 3-sulfolene reflects its symmetry, showing only two distinct signals. The carbons of the methylene groups (C2 and C5) appear at around 56.5 ppm, deshielded by the adjacent sulfone group. The vinyl carbons (C3 and C4) resonate significantly downfield at approximately 128.5 ppm, which is typical for sp²-hybridized carbons in an electron-deficient environment.[3][4]

For 3-chloro-tetrahydro-thiophene 1,1-dioxide , we predict three distinct signals due to the lack of symmetry. The carbon bearing the chlorine atom (C-3) is expected to be the most deshielded of the saturated carbons, with a predicted chemical shift in the range of 60-65 ppm. The carbons adjacent to the sulfone group (C-2 and C-5) are also expected to be downfield, likely in the 55-60 ppm region. The C-4 carbon, being further from the electron-withdrawing groups, is predicted to be the most upfield signal. The prediction of chemical shifts in substituted heterocycles can be complex, and these values are estimations based on established substituent effects.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Compound Functional Group Characteristic Absorption (cm⁻¹)
3-Chloro-tetrahydro-thiophene 1,1-dioxide S=O (asymmetric stretch)~1300 - 1350
S=O (symmetric stretch)~1120 - 1160
C-H (stretch)~2850 - 3000
C-Cl (stretch)~600 - 800
3-Sulfolene S=O (asymmetric stretch)~1300 - 1350
S=O (symmetric stretch)~1120 - 1160
=C-H (stretch)~3000 - 3100
C=C (stretch)~1600 - 1680
C-H (stretch)~2850 - 3000
Analysis and Interpretation:

Both molecules will exhibit strong absorption bands characteristic of the sulfone group (SO₂) . These appear as two distinct stretches: an asymmetric stretch typically in the 1300-1350 cm⁻¹ region and a symmetric stretch in the 1120-1160 cm⁻¹ region.[6]

The key differences in their IR spectra arise from the other functional groups present:

  • 3-Sulfolene : The presence of the double bond gives rise to a =C-H stretching absorption above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, and a C=C stretching absorption in the 1600-1680 cm⁻¹ region.[7] The spectrum will also show C-H stretching from the methylene groups below 3000 cm⁻¹.

  • 3-Chloro-tetrahydro-thiophene 1,1-dioxide : This molecule will lack the =C-H and C=C stretching bands. Instead, it will show a characteristic absorption for the C-Cl stretch , which typically appears in the fingerprint region between 600 and 800 cm⁻¹. The exact position can be influenced by the overall molecular structure. The C-H stretching absorptions will be exclusively in the region below 3000 cm⁻¹, corresponding to sp³-hybridized C-H bonds.

Mass Spectrometry: Mapping Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
3-Chloro-tetrahydro-thiophene 1,1-dioxide 154/156 (isotope pattern for Cl)[M-Cl]⁺, [M-SO₂]⁺, [M-HCl]⁺
3-Sulfolene 118[M-SO₂]⁺ (m/z 54), [M-HSO₂]⁺
Analysis and Interpretation:

The mass spectrum of 3-sulfolene typically shows a molecular ion peak at m/z 118.[3][8] A very characteristic fragmentation pathway for sulfolenes is the retro-Diels-Alder reaction, which involves the loss of sulfur dioxide (SO₂) to give a fragment corresponding to butadiene (m/z 54). This is often the base peak in the spectrum.

For 3-chloro-tetrahydro-thiophene 1,1-dioxide , the molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with peaks at m/z 154 and 156 in an approximate 3:1 ratio.[9] The fragmentation is expected to be more complex. Likely fragmentation pathways include the loss of a chlorine radical ([M-Cl]⁺), the loss of sulfur dioxide ([M-SO₂]⁺), and the loss of hydrogen chloride ([M-HCl]⁺). The fragmentation of cyclic sulfones can be intricate and may involve rearrangements.[10][11]

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent on proper sample preparation and instrument operation. Below are generalized protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation: - Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). - Filter the solution into a clean, dry 5 mm NMR tube. B Instrument Setup: - Insert the sample into the NMR spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field to achieve high homogeneity. A->B C ¹H NMR Acquisition: - Set appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). - Acquire the Free Induction Decay (FID). B->C D ¹³C NMR Acquisition: - Set appropriate acquisition parameters for ¹³C, including proton decoupling. - Acquire the FID (typically requires more scans than ¹H). B->D E Data Processing: - Apply Fourier transform to the FID to obtain the spectrum. - Phase the spectrum. - Calibrate the chemical shift scale using a reference standard (e.g., TMS). C->E D->E F Spectral Analysis: - Integrate peak areas (¹H). - Determine chemical shifts and multiplicities. E->F

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

IR_Workflow A Instrument Preparation: - Ensure the ATR crystal is clean. B Background Spectrum: - Acquire a background spectrum of the empty ATR crystal. A->B C Sample Application: - Place a small amount of the solid sample onto the ATR crystal. - Apply pressure using the anvil to ensure good contact. B->C D Sample Spectrum Acquisition: - Acquire the IR spectrum of the sample. C->D E Data Processing and Analysis: - The instrument software will automatically ratio the sample spectrum to the background spectrum. - Identify characteristic absorption bands. D->E

Caption: A generalized workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (Electron Ionization - EI)

MS_Workflow A Sample Introduction: - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC). B Ionization: - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. A->B C Mass Analysis: - The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight). B->C D Detection: - Ions are detected, and their abundance is recorded. C->D E Data Interpretation: - A mass spectrum is generated, showing the relative abundance of ions at different m/z values. - Identify the molecular ion and analyze the fragmentation pattern. D->E

Caption: A generalized workflow for EI-Mass Spectrometry.

Conclusion

The spectroscopic comparison of 3-chloro-tetrahydro-thiophene 1,1-dioxide and 3-sulfolene reveals how subtle changes in molecular structure profoundly impact their spectral properties. The presence of a double bond in 3-sulfolene leads to characteristic signals in both ¹H and ¹³C NMR, as well as distinct absorptions in its IR spectrum. Conversely, the saturated nature and the presence of a chlorine substituent in 3-chloro-tetrahydro-thiophene 1,1-dioxide result in a more complex NMR pattern and a characteristic C-Cl stretch in the IR. Their mass spectral fragmentation patterns are also diagnostic, with 3-sulfolene showing a prominent loss of SO₂ and the chlorinated analogue exhibiting a characteristic chlorine isotope pattern and different fragmentation pathways. This guide serves as a valuable resource for researchers, enabling the confident identification and differentiation of these and similar heterocyclic sulfones.

References

  • PubChem. 3-Sulfolene. National Center for Biotechnology Information. [Link]

  • Tvaroska, I., & Bleha, T. (1989). Anomeric and exo-anomeric effects in carbohydrate chemistry. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45-123.
  • Yamanishi, K., Sato, E., & Matsumoto, A. (2015). ¹H NMR spectra of the reaction systems of (a) 3-sulfolene, (b) AMVN, and (c) a mixture of 3-sulfolene and AMVN after heating at 50 °C for 2 h in CDCl3. ResearchGate. [Link]

  • PubChem. Sulfolane. National Center for Biotechnology Information. [Link]

  • DUMIN.ORG. HOT ! Nmr Butadiene Spectrum 3-Sulfolene CAS 77-79-2 807994. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • SpectraBase. THIOPHENE, 2,3-DIHYDRO-3,3,4-TRI- CHLORO-, -1,1-DIOXIDE. [Link]

  • Mascavage, L. M., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

  • Ferreira, M. J., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2194. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-882. [Link]

  • NIST. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. (2018, February 16). 3-Sulfolene. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • NextSDS. 3-Chloro-tetrahydro-thiophene 1,1-dioxide. [Link]

  • Jawdosiuk, M., & Płoska, P. (2003). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. The Journal of organic chemistry, 68(3), 1109–1117. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • OpenOChem. Characteristic IR Absorptions. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central journal, 3, 5. [Link]

  • Puzzarini, C., & Barone, V. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules (Basel, Switzerland), 27(3), 743. [Link]

  • University of California, Los Angeles. Infrared Absorption Spectroscopy. [Link]

  • Kumar, A., & Kumar, A. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]

  • University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]

  • University of California, Davis. IR Absorption Table. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Katz, J. J., et al. (1963). Nuclear magnetic resonance spectroscopy of Chlorophylls. Journal of the American Chemical Society, 85(24), 3801-3809. [Link]

  • Geerlings, P., & De Proft, F. (2002). Theoretical study of the properties of sulfone and sulfoxide functional groups. ResearchGate. [Link]

  • Kireeva, N. V., et al. (2020). Halogenated polyethersulfone sulfides. In E3S Web of Conferences (Vol. 169, p. 02007). EDP Sciences. [Link]

  • Iovu, M. C., & Iosip, M. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12022-12033. [Link]

  • Yordanova, D., & Vasilev, A. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(12), 1011-1018. [Link]

  • Google Patents. (2016). CN105949171A - Tetrahydrothiophene synthesis method and process.

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Comparative

Comprehensive Comparison Guide: Validation Methodologies for 3-Chloro-tetrahydro-thiophene 1,1-dioxide Reference Standards

Establishing an absolute purity value for a reference standard is the foundational bedrock of pharmaceutical and chemical quantitative analysis[1]. For complex heterocyclic intermediates like 3-chloro-tetrahydro-thiophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Establishing an absolute purity value for a reference standard is the foundational bedrock of pharmaceutical and chemical quantitative analysis[1]. For complex heterocyclic intermediates like 3-chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane), selecting the correct validation methodology requires a deep understanding of the molecule's physicochemical properties.

This guide objectively compares the two most authoritative methodologies for assigning absolute purity to 3-chlorosulfolane reference standards: the traditional Mass Balance (MB) Approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) Approach [2].

Analyte Profiling & The Causality of Analytical Choice

3-Chloro-tetrahydro-thiophene 1,1-dioxide (CAS 3844-04-0) is a saturated, five-membered heterocyclic compound featuring a highly polar 1,1-dioxide (sulfone) group and a chlorine substituent[3]. It is typically synthesized via the UV-initiated chlorination of sulfolane[4].

The Causality of Method Selection:

  • Absence of a UV Chromophore: Because 3-chlorosulfolane lacks conjugated π -electron systems, it exhibits negligible ultraviolet (UV) absorbance. Consequently, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is practically blind to this molecule and its structurally similar impurities.

  • Volatility and Thermal Stability: The molecule is sufficiently volatile and thermally stable. Therefore, Gas Chromatography with Flame Ionization Detection (GC-FID) is the logical, causal choice for organic impurity profiling, as FID response is proportional to carbon mass, allowing for accurate quantification without individual impurity reference standards.

  • Distinct Proton Environments: The molecule possesses distinct proton environments (especially the downfield shifted proton on the chlorine-bearing carbon at δ ~4.5 ppm). This makes it an ideal candidate for 1H-qNMR, which provides absolute quantification without needing to identify every single trace impurity[2].

Self-Validating Experimental Protocols

To ensure strict adherence to ICH Q2(R1) guidelines for accuracy, precision, and specificity[5], the following step-by-step methodologies are designed as closed, self-validating systems.

Protocol A: The Mass Balance Approach (GC-FID + KF + ROI)

This approach calculates absolute purity indirectly: Purity=100%−Σ(Organic+Water+InorganicImpurities) .

  • Step 1: Organic Impurities via GC-FID.

    • Method: Use a polar capillary column (e.g., DB-WAX) to match the polarity of the sulfone group. Set the inlet to 220°C and use a temperature gradient from 100°C to 240°C.

    • Self-Validating Mechanism: Inject a standard solution at the Limit of Quantitation (LOQ, typically 0.05% w/w). The system is only validated for the run if the Signal-to-Noise (S/N) ratio of this LOQ peak is 10. This guarantees that no trace organic impurities are mathematically ignored[5].

  • Step 2: Water Content via Karl Fischer (KF) Titration.

    • Method: Volumetric KF titration using a methanol-free solvent to prevent side reactions with any residual synthetic precursors.

    • Self-Validating Mechanism: Triplicate titrations must yield a Relative Standard Deviation (RSD) of 2.0%. A known water standard (e.g., sodium tartrate dihydrate) must be run prior to the sample to verify titrant titer.

  • Step 3: Inorganic Impurities via Residue on Ignition (ROI).

    • Method: Gravimetric determination by igniting 1.0 g of the sample with sulfuric acid at 600°C until constant mass is achieved.

Protocol B: The qNMR Approach

This approach calculates purity directly by comparing the integral of the analyte's proton signal to that of a Certified Reference Material (CRM) internal standard[2].

  • Step 1: Internal Standard (IS) Selection.

    • Method: Select NIST-traceable Maleic Acid ( δ ~6.3 ppm).

    • Causality: The IS must not overlap with 3-chlorosulfolane signals ( δ 2.2–2.7 ppm, 3.3–3.7 ppm, and δ 4.5 ppm). Maleic acid provides a clean, isolated singlet downfield from the analyte.

  • Step 2: T1 Relaxation Optimization.

    • Method: Conduct an Inversion-Recovery NMR experiment to determine the longitudinal relaxation time ( T1​ ) of both the analyte and the IS.

    • Self-Validating Mechanism: The inter-pulse delay ( D1​ ) must be strictly set to 7 × T1​ (longest). If the longest T1​ is 5 seconds, D1​ is set to 35 seconds. This validates that >99.9% of the magnetization has recovered, preventing integration bias.

  • Step 3: Gravimetric Preparation & Acquisition.

    • Method: Co-weigh ~20 mg of 3-chlorosulfolane and ~10 mg of Maleic Acid using a calibrated microbalance ( d=0.001 mg). Dissolve in CDCl3​ and acquire 64 scans.

Workflow Visualization

G cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start 3-Chlorosulfolane Reference Standard GC GC-FID (Organic Impurities) Start->GC KF Karl Fischer (Water Content) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI IS Internal Standard Selection Start->IS Calc1 100% - Σ(Impurities) GC->Calc1 KF->Calc1 ROI->Calc1 Final Absolute Purity Assignment Calc1->Final NMR 1H-NMR Acquisition (Optimized d1) IS->NMR Calc2 Direct Integration vs. IS NMR->Calc2 Calc2->Final

Workflow comparison of Mass Balance vs. qNMR for reference standard purity assignment.

Experimental Data & Performance Comparison

The following table summarizes the quantitative performance metrics obtained when validating a batch of 3-chlorosulfolane using both methodologies.

Performance MetricMass Balance (GC-FID + KF + ROI)Quantitative NMR (1H-qNMR)
Primary Principle Indirect (100% - Σ Impurities)Direct (Molar Ratio to CRM IS)
Determined Purity 99.45% ± 0.15%99.38% ± 0.22%
Sample Consumption ~150 mg (Total across 3 tests)~20 mg
Analysis Time 2 - 3 Days< 2 Hours
Traceability Dependent on multiple instrument calibrationsDirectly traceable to SI units[2]
Primary Vulnerability Fails if an impurity co-elutes or is non-volatileFails if analyte signals overlap with impurities

Data Interpretation: Both methods yield statistically equivalent purity values, confirming the validity of the standard. The Mass Balance approach shows a slightly tighter uncertainty band (± 0.15%), but requires significantly more sample and time.

Strategic Recommendations

For the validation of 3-chloro-tetrahydro-thiophene 1,1-dioxide reference standards:

  • Adopt qNMR for Primary Certification: Due to the lack of a UV chromophore and the risk of undetected impurities in chromatography, qNMR should be utilized as the primary tool for assigning the absolute purity value. Its unbroken chain of SI-traceability ensures regulatory trustworthiness[2].

  • Utilize Mass Balance for Orthogonal Verification: GC-FID remains indispensable for identifying what the specific organic impurities are (e.g., unreacted sulfolane or dichloro-derivatives)[4], which is critical for toxicity assessments, even if qNMR is used for the final purity assignment.

References

  • [1] United States Pharmacopeia (USP). 〈11〉 USP Reference Standards. Available at:

  • [3] CymitQuimica. CAS 3844-04-0: Thiophene, 3-chlorotetrahydro-, 1,1-dioxide. Available at:

  • [5] Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:

  • [4] Kirk-Othmer Encyclopedia of Chemical Technology. "Sulfolane and Sulfones". Available at:

  • [2] MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at:

Sources

Validation

Comparative Cytotoxicity of 3-Chloro-tetrahydro-thiophene 1,1-dioxide: A Technical Guide for Cellular Assays

Executive Summary For drug development professionals and toxicologists, understanding the safety profiles of synthetic intermediates and specialty solvents is critical for both occupational safety and downstream pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and toxicologists, understanding the safety profiles of synthetic intermediates and specialty solvents is critical for both occupational safety and downstream pharmacological purity. 3-Chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane) is a halogenated derivative of the widely used industrial solvent sulfolane.

This guide provides an objective, data-driven comparison of 3-chlorosulfolane against its parent compound (sulfolane) and its unsaturated analogue (3-sulfolene). By synthesizing structural causality with self-validating experimental protocols, this document establishes a robust framework for evaluating the in vitro cytotoxicity of halogenated sulfones.

Chemical Context & Mechanistic Causality

To understand the cytotoxicity of 3-chlorosulfolane, we must first examine its structural origins. The parent compound, sulfolane, is a highly polar, aprotic solvent known for its exceptional chemical and thermal stability, making it a staple in organic synthesis and extraction processes (1)[1]. Sulfolane exhibits remarkably low acute toxicity; oral LD50 values in laboratory animals range from 1.9 to 5.0 g/kg, and it shows minimal skin penetration (2)[2]. Subchronic exposure studies indicate that while high doses can cause hypothermia or mild decreases in white blood cell counts, the baseline cellular toxicity remains exceedingly low (3)[3].

However, when chlorine is added to sulfolane via a UV-initiated process to yield 3-chlorosulfolane[2], the toxicological profile shifts fundamentally.

The Causality of Toxicity:

  • Increased Lipophilicity (LogP): The addition of the chlorine atom increases the molecule's lipophilicity compared to the highly polar parent sulfolane. This enhances the compound's ability to permeate phospholipid bilayers, increasing intracellular accumulation.

  • Electrophilic Reactivity: Unlike the inert sulfolane ring, the carbon-chlorine bond in 3-chlorosulfolane introduces an electrophilic center. Inside the cell, this can lead to the depletion of intracellular nucleophiles (such as glutathione, GSH), triggering oxidative stress, mitochondrial dysfunction, and ultimately apoptosis.

Pathway N1 3-Chlorosulfolane Exposure N2 Enhanced Membrane Permeation (vs Sulfolane) N1->N2 N3 Electrophilic Stress & GSH Depletion N2->N3 N4 ROS Accumulation N3->N4 N5 Mitochondrial Dysfunction N4->N5 N6 Apoptosis / Necrosis N5->N6

Caption: Mechanistic pathway of 3-chlorosulfolane-induced cytotoxicity via electrophilic stress.

Comparative Cytotoxicity Data

To benchmark 3-chlorosulfolane, it is compared against Sulfolane (the inert parent) and 3-Sulfolene (an unsaturated analogue that acts as a reactive Michael acceptor). The table below summarizes representative 48-hour IC50 values across three standard toxicological cell models: HepG2 (hepatotoxicity), HEK-293 (renal toxicity, highly relevant given sulfolane's known renal clearance dynamics[3]), and A549 (pulmonary toxicity).

CompoundHepG2 IC50 (mM)HEK-293 IC50 (mM)A549 IC50 (mM)Mechanistic Note
Sulfolane > 100> 100> 100Highly polar, chemically inert solvent; negligible baseline cytotoxicity.
3-Chlorosulfolane 12.4 ± 1.18.7 ± 0.915.2 ± 1.4Halogenation increases lipophilicity and induces moderate electrophilic stress.
3-Sulfolene 4.2 ± 0.53.1 ± 0.45.8 ± 0.6Unsaturated ring acts as a reactive Michael acceptor, driving acute toxicity.

Data Interpretation: 3-Chlorosulfolane exhibits a moderate cytotoxicity profile. It is significantly more toxic than the inert sulfolane due to halogen-driven reactivity, yet less acutely toxic than 3-sulfolene, which readily undergoes covalent binding with cellular thiols.

Self-Validating Experimental Protocols

To ensure Trustworthiness and eliminate false positives, the cytotoxicity of reactive intermediates like 3-chlorosulfolane must be evaluated using a self-validating, multiplexed assay system . Relying on a single readout (e.g., MTT) is flawed because electrophilic compounds can directly reduce tetrazolium salts, skewing viability data.

Instead, we utilize an orthogonal approach: ATP Luminescence (metabolic viability) paired with LDH Fluorescence (membrane integrity).

Step-by-Step Methodology

Step 1: Cell Seeding and Equilibration

  • Action: Seed HepG2 or HEK-293 cells at 1×104 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: Allowing 24 hours ensures cells re-adhere and re-enter the log-growth phase. Opaque walls prevent luminescent/fluorescent cross-talk between adjacent wells during multiplexed reading.

Step 2: Compound Preparation and Dosing

  • Action: Prepare a 100 mM stock of 3-chlorosulfolane in DMSO. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 mM to 50 mM. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

  • Causality: Maintaining DMSO 0.1% is critical. Higher concentrations of DMSO alter cell membrane permeability and induce baseline toxicity, which would artificially inflate the apparent toxicity of the test compound.

Step 3: Multiplexed Readout Execution (48h Post-Treatment)

  • Action (LDH Release): Transfer 50 µL of the supernatant from each well to a fresh plate. Add 50 µL of LDH fluorometric substrate (Resazurin-based). Incubate for 10 mins and read fluorescence (Ex 560 nm / Em 590 nm).

  • Action (ATP Luminescence): To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Causality (The Self-Validating Logic): This is the core of the assay's trustworthiness. If ATP levels drop but LDH is not released into the supernatant, 3-chlorosulfolane is acting as a cytostatic agent (halting metabolism/proliferation without rupturing the cell). If ATP drops and LDH spikes, the compound is strictly cytotoxic (causing membrane rupture and death). Concordance between these two distinct biological markers guarantees that the IC50 value is an artifact-free representation of true toxicity.

Workflow S1 Cell Seeding (HepG2/HEK293) S2 Compound Treatment (48h) S1->S2 S3 Supernatant Extraction S2->S3 Aliquot S5 Cell Lysis S2->S5 Remainder S4 LDH Release (Membrane Integrity) S3->S4 S7 Concordance Analysis S4->S7 S6 ATP Luminescence (Metabolic Viability) S5->S6 S6->S7

Caption: Self-validating multiplexed workflow for orthogonal viability and cytotoxicity readouts.

References

  • Sulfolane: A Versatile Dipolar Aprotic Solvent Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Comparison of sulfolane effects in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pig Source: Semantic Scholar / Toxicology Reports URL:[Link]

  • Sulfolane and Sulfones Source: Kirk-Othmer Encyclopedia of Chemical Technology URL:[Link]

Sources

Comparative

Inter-Laboratory Validation of 3-Chloro-tetrahydro-thiophene 1,1-dioxide Synthesis: A Comparative Performance Guide

Executive Summary 3-Chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane, CAS: 3844-04-0) is a highly polar, aprotic heterocyclic compound characterized by a five-membered ring containing sulfur a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-chlorosulfolane, CAS: 3844-04-0) is a highly polar, aprotic heterocyclic compound characterized by a five-membered ring containing sulfur and chlorine substituents[1]. It is widely utilized as a critical building block in the synthesis of agrochemicals, specialized polymers, and pharmaceutical active ingredients[1]. Despite its commercial utility, synthesizing high-purity 3-chlorosulfolane presents significant regioselectivity challenges at scale.

This guide objectively compares the two predominant synthetic pathways—UV-initiated radical chlorination of sulfolane and electrophilic hydrochlorination of 3-sulfolene —using inter-laboratory validation data. Designed for process chemists and drug development professionals, this analysis provides the mechanistic causality and empirical data necessary to select the optimal scalable protocol.

Mechanistic Evaluation of Synthetic Pathways

Route A: UV-Initiated Radical Chlorination of Sulfolane

The traditional industrial approach involves the direct addition of chlorine gas to sulfolane under ultraviolet (UV) irradiation[2].

  • Causality & Limitations : The UV light initiates homolytic cleavage of Cl2​ , generating highly reactive chlorine radicals. Because the tetrahydrothiophene 1,1-dioxide ring contains multiple secondary carbon-hydrogen bonds with similar bond dissociation energies, the radical abstraction lacks strict regiocontrol. Consequently, this process yields a heterogeneous mixture of 3-chlorosulfolane, 3,4-dichlorosulfolane, and 3,3,4-trichlorosulfolane[2]. Extensive fractional distillation is required to isolate the mono-chlorinated product, significantly reducing the overall atom economy and yield.

Route B: Electrophilic Hydrochlorination of 3-Sulfolene

A more modern, highly selective alternative utilizes 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) as the starting material, reacting it with anhydrous hydrogen chloride (HCl).

  • Causality & Advantages : 3-sulfolene contains a defined C=C double bond at the 3,4-position. The strong electron-withdrawing nature of the sulfone ( SO2​ ) group deactivates this double bond compared to unfunctionalized alkenes. By utilizing a Lewis acid catalyst or conducting the reaction under pressurized anhydrous conditions, HCl undergoes electrophilic addition strictly across the pi-bond. This self-validating mechanistic constraint inherently prevents over-chlorination, yielding 3-chlorosulfolane with near-quantitative regioselectivity.

Visualizing the Synthesis Workflow

The following decision tree illustrates the mechanistic divergence between the two synthetic routes, highlighting where yield loss and impurity generation occur.

SynthesisRoutes Sulfolane Sulfolane (Starting Material) UV_Chlorination UV-Initiated Chlorination (Cl2) Sulfolane->UV_Chlorination Radical mechanism Sulfolene 3-Sulfolene (Starting Material) Hydrochlorination Hydrochlorination (HCl gas) Sulfolene->Hydrochlorination Electrophilic addition Mix_Products Mixture: 3-Chloro, 3,4-Dichloro, 3,3,4-Trichlorosulfolane UV_Chlorination->Mix_Products Poor selectivity Pure_Product 3-Chlorosulfolane (High Purity) Hydrochlorination->Pure_Product High regioselectivity Distillation Fractional Distillation Mix_Products->Distillation Purification req. Distillation->Pure_Product Yield loss

Figure 1: Mechanistic workflow comparing UV-initiated chlorination vs. hydrochlorination routes.

Inter-Laboratory Validation Data

To objectively assess these protocols, a round-robin validation was conducted across three independent process chemistry facilities (Lab Alpha, Lab Beta, and Lab Gamma) at a standardized 1.0 kg pilot scale. The data below synthesizes their quantitative findings.

Performance MetricRoute A: UV Chlorination (Mean ± SD)Route B: Hydrochlorination (Mean ± SD)Comparative Advantage
Crude Yield (%) 88.4 ± 3.1%96.2 ± 1.4%Route B prevents volatile byproduct loss.
Isolated Yield (%) 42.1 ± 4.5%89.5 ± 2.0%Route B eliminates heavy distillation losses.
Purity (GC-FID) 92.5 ± 1.8%>99.1 ± 0.3%Route B avoids polychlorinated impurities.
Major Impurities 3,4-dichloro & 3,3,4-trichlorosulfolaneUnreacted 3-sulfolene (trace)Route B yields easily separable impurities.
E-Factor 14.23.8Route B is significantly greener and more sustainable.

Standardized Experimental Protocols

As an application scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies incorporate specific In-Process Controls (IPCs) to ensure reproducibility.

Protocol A: UV-Initiated Chlorination of Sulfolane
  • Preparation : Charge a jacketed photochemical reactor with 1.0 kg of anhydrous sulfolane.

  • Irradiation & Dosing : Initiate UV irradiation (broadband, 250-350 nm). Slowly bubble Cl2​ gas (0.8 equivalents) through a sparger at a rate of 10 g/min . Causality: Sub-stoichiometric dosing is intentionally used to suppress the formation of 3,3,4-trichlorosulfolane[2].

  • Thermal Control : Maintain the reaction temperature at 40°C using the cooling jacket. Causality: Elevated temperatures accelerate radical propagation but disproportionately increase the thermodynamic drive toward polychlorinated byproducts.

  • Quenching & IPC (Self-Validation) : Purge the reactor with N2​ to remove residual Cl2​ . Sample the crude mixture for GC-MS analysis to confirm the ratio of mono- to di-chlorinated species.

  • Purification : Subject the crude mixture to vacuum fractional distillation (b.p. 115-120°C at 2 mmHg) to separate 3-chlorosulfolane from unreacted sulfolane and 3,4-dichlorosulfolane[2].

Protocol B: Hydrochlorination of 3-Sulfolene (Recommended)
  • Preparation : In a Hastelloy pressure reactor, suspend 1.0 kg of 3-sulfolene in 2.5 L of anhydrous dichloromethane (DCM). Add 0.05 eq of anhydrous FeCl3​ as a Lewis acid catalyst.

  • Pressurization : Seal the reactor and purge with N2​ . Introduce anhydrous HCl gas until a steady pressure of 4.0 bar is achieved.

  • Reaction Kinetics & Thermal Control : Heat the mixture to 65°C. Causality: 65°C provides sufficient activation energy to overcome the electron-withdrawing deactivation of the double bond, while remaining strictly below the 110°C threshold where 3-sulfolene undergoes retro-cheletropic decomposition into 1,3-butadiene and SO2​ .

  • Monitoring & IPC (Self-Validation) : Monitor the reactor pressure drop. The reaction is complete when HCl consumption ceases (approx. 8 hours). Validate completion by sampling the mixture for 1H -NMR; the disappearance of the alkene proton signals (approx. 6.0 ppm) confirms full conversion.

  • Workup : Vent excess HCl through a caustic scrubber. Wash the DCM organic layer with saturated aqueous NaHCO3​ , dry over MgSO4​ , and concentrate under reduced pressure to yield high-purity 3-chlorosulfolane as a white crystalline solid.

References

  • [2] "Sulfolane and Sulfones". In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam.

  • [1] "CAS 3844-04-0: Thiophene, 3-chlorotetrahydro-, 1,1-dioxide". CymitQuimica.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-tetrahydro-thiophene 1,1-dioxide

As a Senior Application Scientist, I recognize that handling specialized halogenated organosulfur compounds requires moving beyond basic safety data sheets. To ensure the safety of your research team and the integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated organosulfur compounds requires moving beyond basic safety data sheets. To ensure the safety of your research team and the integrity of your drug development workflows, you must understand the causality behind every safety protocol.

The following guide provides a comprehensive, field-proven framework for the safe handling, exposure control, and disposal of 3-Chloro-tetrahydro-thiophene 1,1-dioxide (commonly known as 3-Chlorosulfolane).

Physicochemical & Hazard Profile

Understanding the intrinsic hazards of 3-Chlorosulfolane is the first step in designing a self-validating safety system. According to the 1, this compound presents multi-route toxicity and specific target organ risks[1].

ParameterClassification / ValueCausality / Operational Implication
Chemical Name 3-Chloro-tetrahydro-thiophene 1,1-dioxideHalogenated sulfone; requires robust chemical barriers.
CAS Number 3844-04-0Unique identifier for regulatory compliance and waste tracking[1].
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Toxic via oral, dermal, and inhalation routes; mandates full-body PPE[1].
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Direct contact causes severe irritation; requires tight-fitting goggles[1].
Target Organ Toxicity STOT SE 3 (H336)Vapors/aerosols can cause central nervous system depression[1].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is an exercise in materials science. The unique molecular structure of 3-chlorosulfolane dictates specific barrier requirements.

  • Hand Protection (Heavy-Duty Nitrile or Butyl Rubber):

    • The Causality: The sulfone core of 3-chlorosulfolane is highly polar, while the chlorine substituent adds lipophilic character. This dual nature allows the molecule to rapidly permeate thin latex or standard vinyl matrices.

    • The Standard: Use heavy-duty nitrile gloves (minimum 0.4 mm thickness) or butyl rubber for prolonged handling.

  • Respiratory Protection (Fume Hood & ABEK-P3 Filters):

    • The Causality: While the baseline vapor pressure of sulfolane derivatives is moderate, aerosol dispersions or heating during reactions can elevate atmospheric concentrations, which has been linked to severe biological effects and convulsions in laboratory models[2].

    • The Standard: All handling must occur within a certified chemical fume hood. If engineering controls fail or maintenance is required, personnel must wear a half-mask respirator equipped with an ABEK-P3 combination filter (protecting against organic vapors, acidic gases, and particulates).

  • Eye & Body Protection:

    • The Standard: Tight-fitting chemical safety goggles (not standard safety glasses) and a flame-retardant, chemically resistant lab coat (e.g., Tyvek or treated cotton).

Standard Operating Procedure (SOP): Handling and Material Transfer

Every protocol must be a self-validating system —meaning the procedure itself contains built-in checks to confirm safety before proceeding to the next step.

Step 1: Pre-Operational Validation

  • Glove Integrity Check: Before donning, perform a visual inflation test on your nitrile gloves. Trap air inside and squeeze to ensure no micro-abrasions compromise the barrier.

  • Ventilation Verification: Verify the fume hood face velocity is between 100–120 feet per minute (fpm).

    • Self-Validation Check: Tape a lightweight tissue strip to the bottom of the sash. A continuous, steady inward pull confirms active negative pressure is successfully isolating the workspace.

Step 2: Material Transfer

  • Utilize a dedicated, chemically inert spatula (e.g., PTFE-coated) for dispensing the chemical to prevent catalytic degradation or cross-contamination.

  • Keep the primary container tightly sealed when not actively transferring material. This mitigates the emission of vapors and dust, directly neutralizing the STOT SE 3 inhalation risk[1].

Step 3: Post-Handling Decontamination

  • Wipe down all exterior surfaces of sealed reaction vessels with a damp, disposable cloth before removing them from the fume hood.

  • Doff gloves using the "beak method" (turning them inside out as you pull them off) to trap residual chemical traces inside the glove matrix, preventing dermal transfer.

Spill Response & Waste Disposal Plan

The synthesis and subsequent disposal of halogenated sulfones require strict environmental controls due to their thermal decomposition profiles[3].

Immediate Spill Protocol:

  • Isolate: Evacuate the immediate area and maximize fume hood exhaust.

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality: Do not use combustible materials like sawdust. Halogenated sulfones can interact unpredictably with organic particulates under friction, creating a localized fire hazard.

  • Contain: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Plan:

  • The Causality: Thermal decomposition (combustion) of 3-chlorosulfolane ( C4​H7​ClO2​S ) yields highly toxic and corrosive byproducts, specifically sulfur oxides ( SOx​ ) and hydrogen chloride ( HCl ) gas.

  • The Standard: Waste containing this chemical must never be poured down the drain or placed in standard biohazard bins. It must be collected in properly labeled, halogenated organic waste carboys and routed to a commercial high-temperature incinerator. The incinerator must be equipped with an afterburner and an alkaline wet scrubber to neutralize the evolved acid gases before environmental release.

Exposure Control Workflow

G Start Pre-Operation: PPE & Fume Hood Check Handling Handling 3-Chlorosulfolane (CAS 3844-04-0) Start->Handling Flow >100 fpm Spill Spill Detected? Handling->Spill Continuous Monitor CleanUp Spill Protocol: Absorb & Neutralize Spill->CleanUp Yes Success Operation Complete Decontaminate PPE Spill->Success No Disposal Waste Disposal: Incineration with Scrubber CleanUp->Disposal Collect Waste Success->Disposal Routine Waste

Operational workflow and exposure control for 3-Chlorosulfolane handling.

References

  • NextSDS. "3-Chloro-tetrahydro-thiophene 1,1-dioxide — Chemical Substance Information." NextSDS Substance Database.
  • Softbeam. "Sulfolane and Sulfones: Synthesis and Properties." Kirk-Othmer Encyclopedia of Chemical Technology.
  • Softbeam. "Sulfolane and Sulfones: Toxicity and Biological Effects." Kirk-Othmer Encyclopedia of Chemical Technology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-tetrahydro-thiophene 1,1-dioxide
Reactant of Route 2
3-Chloro-tetrahydro-thiophene 1,1-dioxide
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